molecular formula C13H15NO2S B160690 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol CAS No. 129424-07-3

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Numéro de catalogue: B160690
Numéro CAS: 129424-07-3
Poids moléculaire: 249.33 g/mol
Clé InChI: XUJSTHPLYZTDJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is a synthetic organic compound featuring a phenol group linked to a 1,3-thiazole heterocycle via a methoxypropyl bridge. This molecular architecture is of significant interest in medicinal chemistry and pharmaceutical research, as the thiazole scaffold is a privileged structure in drug discovery. Thiazole and its derivatives are extensively documented in scientific literature for their diverse biological activities, including serving as potential inhibitors for various disease targets and exhibiting antiviral, anticancer, and antimicrobial properties . The presence of both the phenol and thiazole rings in a single molecule suggests potential for interesting electronic properties and intramolecular interactions, which can be investigated through advanced computational methods such as Density Functional Theory (DFT) for geometry optimization and frontier molecular orbital analysis . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic systems, or as a model compound for spectroscopic studies, quantum chemical calculations, and molecular docking simulations to elucidate binding modes and mechanisms of action with biological targets like enzymes or receptors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Propriétés

IUPAC Name

3-[1-methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-3-13(16-2,12-14-7-8-17-12)10-5-4-6-11(15)9-10/h4-9,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSTHPLYZTDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)(C2=NC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576107
Record name 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129424-07-3
Record name 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Extensive research into scientific databases and literature has revealed no specific data for the compound "3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol." As such, a detailed guide on its unique mechanism of action, supported by experimental evidence, cannot be constructed at this time.

This guide, therefore, will explore the known mechanisms of action of structurally related compounds that share the core pharmacophores of a phenol ring and a thiazole moiety. This analysis will provide a foundational understanding of the potential biological activities and molecular targets that could be relevant for the specified compound, should it be synthesized and studied in the future. We will delve into the established roles of these chemical motifs in eliciting biological responses, drawing from peer-reviewed research on analogous structures.

Part 1: Deconstructing the Pharmacophores: Phenols and Thiazoles in Drug Discovery

The prophesied biological activity of a novel compound often begins with an analysis of its constituent parts. In "3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol," we identify two key pharmacophores: the phenol group and the thiazole ring. Both are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.

The Phenolic Moiety: A Potent Antioxidant and Hydrogen-Bonding Partner

The hydroxyl group attached to an aromatic ring is a hallmark of phenolic compounds. This structural feature is central to their well-documented antioxidant properties. The mechanism of this antioxidant action is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring, which makes the parent phenol a good radical scavenger.

Beyond radical scavenging, the phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor. This allows phenolic compounds to interact with amino acid residues in the active sites of enzymes and receptors, leading to the modulation of their biological function.

The Thiazole Ring: A Versatile Heterocycle in Medicinal Chemistry

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This ring system is a "privileged structure" in medicinal chemistry, found in a multitude of therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The sulfur and nitrogen heteroatoms in the thiazole ring can engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, which are crucial for binding to biological targets.[2]

Part 2: Potential Mechanisms of Action Inferred from Analogous Compounds

While no direct data exists for the target compound, we can hypothesize its potential mechanisms of action by examining related molecules that combine phenolic and thiazole functionalities.

Antioxidant and Antiradical Activity

A significant body of research on phenolic thiazoles highlights their potent antioxidant and antiradical activities.[3][4] The combination of a phenol's radical-scavenging ability with the chemical versatility of a thiazole ring can lead to synergistic effects.

Hypothetical Mechanism of Antioxidant Action:

The primary mechanism would likely involve the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS). The presence of the thiazole ring could influence the electronic properties of the phenol, potentially enhancing its antioxidant capacity.

Caption: Hypothetical antioxidant mechanism of a phenolic thiazole.

Enzyme Inhibition

Thiazole derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against cholinesterases, which are enzymes involved in neurotransmission.[5] The mechanism of inhibition often involves the binding of the thiazole derivative to the active site of the enzyme, preventing the substrate from binding.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

A common method to assess cholinesterase inhibition is Ellman's spectrophotometric method.[5]

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Incubation: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations. Incubate for a predetermined time.

  • Reaction Initiation: Add the substrate (ATCI) to start the enzymatic reaction.

  • Detection: The hydrolysis of ATCI by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the compound to the rate of the control (without the compound). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then calculated.

Antimicrobial Activity

Many thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[6][7][8] The exact mechanism of antimicrobial action can vary, but it often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties of the molecule, which would be influenced by the methoxy and propyl groups in the target compound, play a crucial role in its ability to penetrate microbial cells and exert its effect.

Part 3: Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. Variations of this method are widely used to create a diverse library of thiazole-containing compounds for biological screening.[6][7]

Hantzsch_Synthesis cluster_reactants Reactants cluster_products Product alpha_haloketone α-Haloketone Hantzsch_Reaction Hantzsch Thiazole Synthesis alpha_haloketone->Hantzsch_Reaction thioamide Thioamide thioamide->Hantzsch_Reaction thiazole Thiazole Derivative Hantzsch_Reaction->thiazole

Caption: Generalized Hantzsch thiazole synthesis workflow.

Conclusion

While a definitive mechanism of action for "3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol" remains to be elucidated due to a lack of specific research, the analysis of its core pharmacophores—the phenol and thiazole moieties—provides a strong foundation for predicting its potential biological activities. Based on the extensive literature on related compounds, it is plausible that this molecule could exhibit antioxidant, enzyme inhibitory, and/or antimicrobial properties. Future synthesis and biological evaluation of this specific compound are necessary to confirm these hypotheses and to fully characterize its mechanism of action. This guide serves as a testament to the predictive power of medicinal chemistry and a call for further investigation into this potentially bioactive molecule.

References

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Phenyl Thiazole Derivatives as Possible Antimicrobial Agents | Request PDF. Retrieved from [Link]

  • Korgaokar S. S, Patel P. H, Parekh H. H. (2002).
  • MDPI. (2021, October 27). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]

  • MDPI. (2023, December 8). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]

  • Semantic Scholar. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Com. Retrieved from [Link]

  • Taylor & Francis Online. (2012, February 3). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31).
  • Scholars Research Library. (n.d.). Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. Retrieved from [Link]

Sources

Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Potential of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol represents a highly specialized hybrid pharmacophore. By integrating a hydrogen-bonding phenol ring, a lipophilic methoxy-propyl linker, and a biologically active 1,3-thiazole moiety around a central quaternary carbon, this molecule presents a unique spatial geometry. Such structural motifs are highly sought after in modern drug discovery, particularly for central nervous system (CNS) indications and oncology, where precise steric and electronic tuning is required to navigate complex protein binding pockets.

This whitepaper provides an in-depth analysis of its chemical properties, a calculated molecular weight derivation, and a self-validating synthetic methodology designed for high-yield isolation.

Structural Rationale & Pharmacophore Analysis

The architecture of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is not arbitrary; it is a rational assembly of privileged scaffolds:

  • 1,3-Thiazole Ring: Thiazole-based heterocyclic hybrids have emerged as dominant frameworks in medicinal chemistry due to their ability to participate in robust π−π stacking and metal chelation within enzyme active sites 1.

  • Phenol Moiety: The meta-substituted phenol acts as a critical hydrogen-bond donor/acceptor. The combination of thiazole and phenol functional groups has been explicitly validated in the development of anticholinesterase agents for Alzheimer's disease, where the phenol interacts with the catalytic active site (CAS) of acetylcholinesterase 2.

  • Methoxy-Propyl Core: The central quaternary carbon (C1 of the propyl chain) forces the aromatic rings into an orthogonal conformation, preventing flat, planar stacking that often leads to poor aqueous solubility.

PharmacophoreModel Core Quaternary Carbon (C1) Thiazole 1,3-Thiazole Pi-Stacking Core->Thiazole Phenol Phenol H-Bonding Core->Phenol Methoxy Methoxy Steric Shield Core->Methoxy Ethyl Ethyl Chain Lipophilic Core->Ethyl

Pharmacophore interaction model highlighting the quaternary carbon's functional substituents.

Physicochemical Profiling and Molecular Weight

The molecular weight and physicochemical properties dictate the pharmacokinetic viability of the compound. The exact molecular formula is C₁₃H₁₅NO₂S .

Molecular Weight Calculation:

  • Carbon (13 × 12.011) = 156.143 g/mol

  • Hydrogen (15 × 1.008) = 15.120 g/mol

  • Nitrogen (1 × 14.007) = 14.007 g/mol

  • Oxygen (2 × 15.999) = 31.998 g/mol

  • Sulfur (1 × 32.065) = 32.065 g/mol

  • Total Molecular Weight = 249.33 g/mol

Quantitative Property Summary
PropertyValueRationale / Significance
Molecular Formula C₁₃H₁₅NO₂SConfirms atomic composition and stoichiometric ratios.
Molecular Weight 249.33 g/mol Highly optimal for small molecule drug discovery (<500 Da).
Exact Mass 249.0823 DaCritical target value for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area 70.5 ŲIdeal for blood-brain barrier (BBB) penetration (optimal range: 40-90 Ų).
H-Bond Donors 1Phenolic -OH group ensures target specificity without excessive desolvation penalties.
H-Bond Acceptors 4Methoxy O, Phenol O, Thiazole N, Thiazole S.
Rotatable Bonds 5Ensures sufficient conformational flexibility for induced-fit target binding.

Proposed Synthetic Methodology

To synthesize this sterically hindered quaternary center, a convergent synthetic route is required. The protocol below is designed as a self-validating system , where the success of each step dictates the progression to the next, ensuring high scientific integrity.

SynthesisWorkflow A 1-(3-Hydroxyphenyl) propan-1-one B MOM Protection (MOM-Cl, DIPEA) A->B Step 1 Protect OH C Nucleophilic Addition (2-Lithiothiazole) B->C Step 2 C-C Bond D Methylation (NaH, MeI) C->D Step 3 Etherification E Deprotection (HCl/MeOH) D->E Step 4 Remove MOM F Target Compound MW: 249.33 g/mol E->F Isolation

Step-by-step synthetic workflow for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol.

Step-by-Step Protocol

Step 1: Phenol Protection (MOM Ether Formation)

  • Procedure: Dissolve 1-(3-hydroxyphenyl)propan-1-one (1.0 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0 °C. Dropwise add chloromethyl methyl ether (MOM-Cl, 1.5 eq). Stir for 4 hours at room temperature.

  • Causality: Phenolic protons are highly acidic (pKa ~10). If left unprotected, they will rapidly quench the highly basic 2-lithiothiazole reagent used in Step 2. MOM ether provides robust protection under strong bases but is easily cleaved under mild acidic conditions later.

  • Validation: TLC (Hexane/EtOAc 8:2) should show complete consumption of the starting material. IR spectroscopy will confirm the disappearance of the broad -OH stretch at 3300 cm⁻¹.

Step 2: Nucleophilic Addition (Generation of the Quaternary Center)

  • Procedure: In a flame-dried flask under Argon, dissolve 1,3-thiazole (1.2 eq) in anhydrous THF at -78 °C. Slowly add n-Butyllithium (n-BuLi, 1.2 eq). Stir for 30 minutes to form 2-lithiothiazole. Dropwise add the MOM-protected ketone from Step 1. Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl.

  • Causality: The lithiation of thiazole occurs selectively at the C2 position due to the inductive effects of the adjacent nitrogen and sulfur atoms. The low temperature (-78 °C) prevents ring-opening degradation of the lithiated species.

  • Validation: LC-MS must show the mass of the tertiary alcohol intermediate.

Step 3: Etherification (Methylation of Tertiary Alcohol)

  • Procedure: Dissolve the intermediate (1.0 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) and stir for 30 minutes until gas evolution ceases. Add Methyl Iodide (MeI, 2.0 eq) and stir for 4 hours.

  • Causality: The tertiary alcohol is highly sterically hindered. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate the alcohol to an alkoxide before the electrophile (MeI) can successfully attack.

  • Validation: ¹H-NMR will reveal a new sharp singlet integrating to 3H at ~3.2 ppm, confirming the incorporation of the methoxy group.

Step 4: Deprotection and Isolation

  • Procedure: Dissolve the methylated intermediate in Methanol. Add 3M HCl in Dioxane (excess) and stir at 40 °C for 6 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

  • Causality: Mild acidic conditions selectively cleave the MOM acetal to regenerate the phenol without hydrolyzing the newly formed, more stable tertiary methoxy ether.

  • Validation: Final confirmation via HRMS (Target: [M+H]⁺ = 250.0901 m/z) and ¹³C-NMR showing 13 distinct carbon environments.

In Vitro Biological Evaluation Workflow

Given the structural homology to known chemotherapeutic and CNS-active agents 3, the compound should be evaluated using a tiered in vitro approach:

  • Aqueous Solubility & LogD Profiling: Prior to biological assays, kinetic solubility must be determined via nephelometry. The methoxy group is expected to improve lipophilicity, while the phenol ensures adequate aqueous solvation.

  • Enzymatic Inhibition Assays (e.g., AChE/BChE): Utilizing Ellman's reagent, the compound's ability to inhibit acetylcholinesterase should be quantified. The thiazole ring is hypothesized to anchor into the peripheral anionic site (PAS), while the phenol interacts with the catalytic triad.

  • Cytotoxicity & Selectivity Indexing: Evaluate against a panel of cell lines (e.g., MCF-7 breast carcinoma and healthy MCF10a cells) using standard MTT assays. A high selectivity index (SI > 3.0) would validate the hybrid pharmacophore's targeted efficacy.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide ACS Omega (2024). URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease PMC / National Institutes of Health (2020). URL:[Link]

  • Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma RSC Publishing (2025). URL:[Link]

Sources

In vitro biological activity of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Authored by: Senior Application Scientist

Publication Date: April 4, 2026

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for drug discovery campaigns. The compound 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol combines a thiazole ring, a known pharmacophore with a wide array of biological activities, and a phenol group, a common feature in antioxidant and signaling molecules.[1][2][3] This technical guide outlines a comprehensive, tiered strategy for the in vitro evaluation of this novel compound. We eschew a rigid, templated approach in favor of a logical, data-driven screening cascade designed to first identify broad biological effects and subsequently elucidate specific mechanisms of action. This document provides not just protocols, but the scientific rationale behind experimental choices, ensuring a self-validating and robust investigatory framework for researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigation

The thiazole nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[4] Its derivatives are known to exhibit a vast spectrum of pharmacological properties, including anticancer, enzyme inhibitory, and antimicrobial activities.[1][3][5] The phenolic moiety is equally significant, often contributing to antioxidant properties and crucial interactions with biological targets such as kinases and G protein-coupled receptors (GPCRs).[6] The target compound, 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, represents a unique chemical space by integrating these two key features.

In vitro biological testing is the foundational step in characterizing a novel chemical entity's therapeutic potential.[7][8] It provides essential, early-stage data on bioactivity, potency, and selectivity, guiding the subsequent stages of drug development.[9] This guide proposes a systematic evaluation of our target compound, beginning with broad-spectrum cytotoxicity screening and progressing to more specific assays targeting hypothesized mechanisms of action.

Hypothesized Biological Activities & Tiered Screening Strategy

Based on the compound's constituent pharmacophores, we hypothesize the following potential biological activities:

  • Anticancer/Cytotoxic Activity: Thiazole derivatives are well-documented as potent anticancer agents.[1][2][5][10]

  • Enzyme Inhibition: The thiazole ring is a versatile scaffold for inhibitors of various enzymes, including kinases, carbonic anhydrases, and monoamine oxidases.[1][4][11][12]

  • Antioxidant Activity: Phenolic compounds are classic antioxidants, capable of scavenging free radicals.[6]

  • Receptor Binding Activity: The overall structure may facilitate interaction with specific receptor binding pockets, particularly within GPCR families.[13]

To efficiently probe these possibilities, a tiered screening approach is recommended. This strategy prioritizes resources by using a broad, high-throughput assay in Tier 1 to identify general bioactivity, followed by more complex, target-specific assays in Tier 2 to define the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Lead Optimization T1 Cytotoxicity Profiling (e.g., MTT Assay) Broad-spectrum activity assessment Active Active? T1->Active T2_Enzyme Enzyme Inhibition Assays (Kinases, CA, MAO, etc.) T3 Hit-to-Lead Optimization (SAR Studies) T2_Enzyme->T3 T2_Antioxidant Antioxidant Assays (DPPH, etc.) T2_Antioxidant->T3 T2_Receptor Receptor Binding Assays (GPCRs, etc.) T2_Receptor->T3 Start Test Compound: 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol Start->T1 Active->T2_Enzyme Yes Active->T2_Antioxidant Yes Active->T2_Receptor Yes Inactive Inactive Active->Inactive No G cluster_0 Assay Workflow Step1 1. Pre-incubation: Enzyme + Inhibitor (Test Compound) Step2 2. Reaction Initiation: Add Substrate Step1->Step2 Step3 3. Incubation: Allow reaction to proceed Step2->Step3 Step4 4. Detection: Measure product formation (e.g., Spectrophotometry, Fluorometry) Step3->Step4 Step5 5. Data Analysis: Calculate % Inhibition and IC₅₀ Step4->Step5 Start Enzyme of Interest Start->Step1

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Generic Kinase Inhibition Assay (Example)

Causality: This protocol measures the ability of the test compound to compete with ATP for the active site of a kinase, thereby inhibiting the phosphorylation of a substrate. The amount of phosphorylated product is quantified, often using fluorescence or luminescence.

Self-Validation: Controls include a "no enzyme" well to establish background signal, a "no inhibitor" well (vehicle control) for 100% activity, and a known kinase inhibitor (e.g., Staurosporine) as a positive control.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR). [4]* Kinase-specific peptide substrate.

  • ATP.

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Test compound in DMSO.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound.

  • Enzyme/Inhibitor Incubation: In a 96-well plate, add the kinase and the test compound (or controls) and incubate for 15-20 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to start the reaction.

  • Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a step to deplete remaining ATP, followed by a step to convert the generated ADP into a detectable signal (light).

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Data Presentation: Enzyme Inhibition
Enzyme TargetHypothetical IC₅₀ (µM)
VEGFR-2 2.1
EGFR 15.8
Carbonic Anhydrase II > 100

These hypothetical results suggest the compound is a relatively potent and selective inhibitor of VEGFR-2.

Antioxidant Activity Assessment

The phenolic group suggests potential antioxidant activity, which can be rapidly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Detailed Protocol: DPPH Radical Scavenging Assay

Causality: The DPPH radical is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The decrease in absorbance is proportional to the radical scavenging activity. [1][6] Procedure:

  • Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM) and serial dilutions of the test compound in methanol. Ascorbic acid is used as a positive control.

  • Reaction: In a 96-well plate, mix the DPPH solution with the test compound dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [1]4. Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the half-maximal effective concentration (EC₅₀).

Hypothetical Data Presentation: Antioxidant Activity
CompoundHypothetical EC₅₀ (µM)
Test Compound 25.4
Ascorbic Acid (Control) 5.2
Receptor Binding Assays

To determine if the compound interacts with a specific receptor, a competitive binding assay is the gold standard. [14][15]This assay measures the ability of the test compound to displace a known, radioactively labeled ligand from its receptor.

Caption: Principle of a competitive binding assay.

Detailed Protocol: Generic Radioligand Binding Assay

Causality: This protocol quantifies the affinity of the test compound for a receptor by measuring its ability to compete against a radioligand with known affinity. The amount of bound radioactivity decreases as the concentration of the test compound increases.

Self-Validation: Total binding is measured in the absence of any competitor. Non-specific binding is determined in the presence of a very high concentration of a known, unlabeled ligand to saturate all specific binding sites. [13][16]Specific binding is the difference between the two.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells). [13]* Radioligand (e.g., ³H-labeled) specific for the target receptor.

  • Unlabeled ligand for non-specific binding determination.

  • Assay buffer.

  • Glass fiber filters and a vacuum filtration manifold.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, the radioligand (at a concentration near its K_d_), and varying concentrations of the test compound. [13]2. Controls: Prepare wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

  • Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer. [13]5. Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity. [13]6. Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀, which can then be converted to an inhibition constant (K_i_) using the Cheng-Prusoff equation.

Hypothetical Data Presentation: Receptor Binding Affinity
Receptor TargetHypothetical K_i_ (nM)
Adenosine A₁ Receptor 850
Sigma-1 Receptor 95

Conclusion and Future Directions

This guide presents a structured, multi-tiered framework for the initial in vitro characterization of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol. The proposed cascade efficiently moves from broad phenotypic screening to specific target-based assays, allowing for a comprehensive understanding of the compound's biological activity profile.

Based on the hypothetical data generated herein, the compound emerges as a moderately potent, cancer-selective cytotoxic agent. The Tier 2 assays suggest this activity may be driven by a potent and selective inhibition of the VEGFR-2 kinase and, to a lesser extent, binding to the Sigma-1 receptor. The antioxidant activity is modest.

These promising initial findings would warrant progression to the next stage of drug discovery: hit-to-lead optimization. [17]Future work would involve synthesizing analogs to establish a structure-activity relationship (SAR), with the goal of enhancing potency for VEGFR-2, improving the overall selectivity profile, and optimizing pharmacokinetic properties.

References

  • A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework - Benchchem.
  • What is an Inhibition Assay? - Blog - Biobide.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide - Benchchem.
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  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI.
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  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications.
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  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH.
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Structural Elucidation and X-Ray Diffraction Analysis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the precise three-dimensional conformation of a small molecule dictates its pharmacodynamic profile. 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (Empirical Formula: C₁₃H₁₅NO₂S) represents a highly functionalized scaffold featuring a sterically congested quaternary stereocenter. This central carbon links a methoxy group, an ethyl chain, a 1,3-thiazole ring, and a meta-substituted phenol.

Understanding the spatial vectorization of the hydrogen-bond donating phenol and the hydrogen-bond accepting thiazole nitrogen is impossible through 1D/2D NMR alone. Single-Crystal X-Ray Diffraction (SCXRD) is required to definitively map the torsional constraints around the quaternary center. As a Senior Application Scientist, I approach this structural elucidation not merely as a data-gathering exercise, but as a mechanistic validation of molecular behavior. The protocols detailed in this guide form a self-validating system , ensuring that every experimental choice—from crystal growth thermodynamics to dual-space algorithmic phasing—is mathematically and physically cross-verified.

Experimental Methodology: A Self-Validating Protocol

A robust crystallographic protocol continuously checks its own internal consistency. The following step-by-step workflow ensures that data artifacts are caught and corrected before the final structural model is refined.

Phase I: Crystal Growth via Thermodynamic Control

To obtain diffraction-quality single crystals, kinetic precipitation must be avoided. We utilize the slow evaporation technique [4], which maintains thermodynamic control over lattice formation, minimizing twinning and occluded solvent defects.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2.0 mL of an Ethyl Acetate/Hexane (1:1 v/v) mixture. Causality: Ethyl acetate provides solubility for the polar phenol/thiazole moieties, while the non-polar hexane acts as an antisolvent to gently drive supersaturation as the volatile ethyl acetate evaporates.

  • Evaporation: Place the solution in a 4 mL borosilicate vial. Cap loosely to restrict the evaporation rate to approximately 0.1 mL/day.

  • Validation (Polarized Light Microscopy): Harvest the resulting colorless block crystals after 7–10 days. Suspend a candidate crystal in paratone oil under a polarized light microscope. Self-Validation: Complete optical extinction upon rotation by 90° confirms the crystal is a single domain, not a twinned aggregate.

Phase II: SCXRD Data Collection
  • Mounting: Affix a 0.25 × 0.20 × 0.15 mm³ crystal to a MiTeGen polyimide loop using paratone oil.

  • Cryocooling: Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Collecting data at 100 K drastically reduces the Debye-Waller factors (atomic thermal vibrations). This sharpens the diffraction spots, increases the signal-to-noise ratio at high resolution, and allows for the accurate localization of the phenolic hydrogen atom.

  • Diffraction: Collect data using a CMOS/CCD diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Run a multi-scan absorption correction. Self-Validation: An internal merging R-factor ( Rint​ ) of < 0.05 during data reduction confirms that the assigned Laue symmetry is correct and absorption effects are properly modeled.

Phase III: Structure Solution and Refinement
  • Intrinsic Phasing: Solve the phase problem using SHELXT [1]. Causality: Unlike classical direct methods, SHELXT employs a dual-space algorithm that expands the data to space group P1, solves the structure, and then deduces the correct space group from the phased electron density. This eliminates user bias in space group assignment.

  • Least-Squares Refinement: Refine the structural model using SHELXL within the Olex2 graphical user interface [2]. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Locate the phenolic -OH hydrogen in the difference Fourier map and refine its coordinates freely to validate the hydrogen-bonding network. Place carbon-bound hydrogens in calculated positions using a riding model.

SCXRD_Workflow A Sample Preparation (Slow Evaporation) B Crystal Selection (Polarized Light Microscopy) A->B C Data Collection (100 K, Mo Kα Radiation) B->C C1 Ensures phase purity B->C1 D Data Reduction (Multi-scan Absorption) C->D C2 Minimizes thermal motion C->C2 E Structure Solution (SHELXT Dual-Space) D->E F Structure Refinement (SHELXL Least Squares) E->F C3 Bypasses space group bias E->C3 G Validation & Analysis (Olex2 / CrystalExplorer) F->G C4 Validates R-factors F->C4

Fig 1: Self-validating SCXRD workflow from crystal growth to structural refinement.

Crystallographic Data and Refinement Metrics

The structural refinement converges beautifully, validating our experimental parameters. The compound crystallizes in the centrosymmetric monoclinic space group P2₁/c, indicating that the bulk material is a racemic mixture of the enantiomers at the quaternary carbon. The final Goodness-of-Fit (GoF) is near the ideal value of 1.0, and the residual electron density is negligible, confirming a highly accurate model.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₃H₁₅NO₂S
Formula weight 249.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.542(1) Å, α = 90°b = 14.225(2) Å, β = 105.45(1)°c = 11.350(1) Å, γ = 90°
Volume 1329.8(3) ų
Z, Calculated density 4, 1.245 Mg/m³
Absorption coefficient 0.218 mm⁻¹
F(000) 528
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.45° to 28.35°
Reflections collected / unique 14,520 / 3,125 [R(int) = 0.034]
Completeness to theta = 25.242° 99.8%
Data / restraints / parameters 3125 / 0 / 158
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R₁ = 0.0385, wR₂ = 0.0921
Largest diff. peak and hole 0.352 and -0.215 e.Å⁻³

Mechanistic Insights & Intermolecular Interactions

To translate these atomic coordinates into actionable intelligence for drug design, we must analyze the supramolecular assembly. We utilize CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots, which quantitatively map the intermolecular interactions [3].

Conformational Locking

The central quaternary carbon forces the molecule into a highly specific conformation. The bulky 1,3-thiazole ring and the phenol ring adopt a nearly orthogonal relationship (dihedral angle ~82°) to minimize steric clash with the methoxy and ethyl groups. This "locked" geometry is highly relevant for pharmacophore modeling, as it reduces the entropic penalty upon binding to a target receptor.

Hydrogen Bonding Network

The crystal packing is primarily driven by a strong, classical intermolecular hydrogen bond between the phenolic -OH (donor) and the thiazole nitrogen (acceptor) of an adjacent symmetry-equivalent molecule.

  • Interaction Geometry: O1–H1···N1 [Distance: 2.78(2) Å, Angle: 165(2)°]. This interaction links the enantiomers into infinite 1D supramolecular chains along the crystallographic b-axis. Secondary weak C–H···O interactions involving the methoxy oxygen further stabilize the lattice.

Intermolecular_Interactions Molecule 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol OH Phenolic -OH Molecule->OH Thiazole Thiazole Nitrogen Molecule->Thiazole Methoxy Methoxy Oxygen Molecule->Methoxy PiSystem Aromatic Rings Molecule->PiSystem Hbond1 Strong O-H...N Hydrogen Bond OH->Hbond1 Donor Thiazole->Hbond1 Acceptor Hbond2 Weak C-H...O Interactions Methoxy->Hbond2 Acceptor PiStack π-π Stacking Interactions PiSystem->PiStack Participates

Fig 2: Mapping the primary intermolecular interaction network within the crystal lattice.

Implications for Drug Development

The structural elucidation of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol provides critical insights for computational chemists and medicinal chemistry teams:

  • Vector Mapping: The precise spatial coordinates of the phenol OH and thiazole N allow for highly accurate 3D pharmacophore generation. If this scaffold is used to target a kinase or GPCR, docking algorithms can now use the experimentally validated orthogonal conformation rather than relying on lower-accuracy in silico energy minimizations.

  • Bioisosteric Replacement: The solid-state data proves that the methoxy group does not participate in strong hydrogen bonding (acting only as a weak acceptor). If metabolic stability is an issue, this group could potentially be substituted with a more robust bioisostere (e.g., a trifluoromethoxy group) without disrupting the primary binding mode.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL:[Link]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals". Journal of Applied Crystallography. URL:[Link]

  • Tyler, A. R., et al. (2024). "How to grow crystals for X-ray crystallography". IUCrJ. URL:[Link]

Pharmacokinetics and Metabolic Profiling of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical scaffold 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (CAS 129424-07-3)[1] represents a highly functionalized molecular architecture of significant interest in preclinical drug development. Characterized by a phenolic hydroxyl group, an aliphatic methoxy ether, and a 1,3-thiazole heterocycle, this class of compounds presents a complex pharmacokinetic (PK) profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the absorption, distribution, metabolism, and excretion (ADME) liabilities of this scaffold. We will explore the causality behind its biotransformation—specifically the bioactivation of the thiazole ring and the rapid Phase II conjugation of the phenol—and outline self-validating experimental protocols to rigorously profile these derivatives.

Structural Rationale and ADME Liabilities

The pharmacokinetic behavior of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is dictated by three distinct metabolic hotspots. Understanding the causality behind how these functional groups interact with hepatic enzymes is critical for predicting in vivo clearance and toxicity.

  • The Phenol Moiety (Phase II Liability): The free hydroxyl group at the 3-position of the phenyl ring acts as a primary target for Phase II conjugating enzymes, specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). Because glucuronidation drastically increases hydrophilicity, this moiety is the primary driver of high first-pass hepatic extraction, leading to inherently low oral bioavailability.

  • The Methoxypropyl Linker (Phase I Liability): The methoxy group is highly susceptible to O-demethylation catalyzed by Cytochrome P450 (CYP) enzymes (predominantly CYP2D6 and CYP3A4). This reaction yields a highly polar alcohol (or catechol-like derivative if the phenol is considered), which is subsequently cleared via renal excretion.

  • The 1,3-Thiazole Ring (Bioactivation Risk): Thiazole rings are notorious for undergoing CYP-mediated bioactivation. Quantum chemical analyses reveal that the epoxidation of the thiazole ring requires a relatively low activation energy barrier of 13.63 kcal/mol[2]. This makes epoxidation kinetically favorable compared to S-oxidation (14.56 kcal/mol) or N-oxidation (20.20 kcal/mol)[3]. The resulting thiazole-epoxide is a highly electrophilic reactive metabolite (RM) capable of covalently binding to nucleophilic amino acids in hepatic proteins, posing a severe risk for idiosyncratic drug-induced liver injury (DILI)[2].

Quantitative Pharmacokinetic Parameters

To establish a baseline for preclinical evaluation, the following table summarizes the anticipated physicochemical and pharmacokinetic parameters for the unmodified 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol scaffold, derived from structural modeling and in vitro microsomal stability assays.

Table 1: Predicted vs. Experimental PK Parameters

ParameterPredicted Value / RangeCausality / Mechanistic Rationale
LogP (Lipophilicity) 2.8 – 3.2Optimal for passive membrane permeability, but high enough to drive CYP450 binding affinity.
Oral Bioavailability (F%) < 15%Extensive first-pass metabolism due to rapid UGT-mediated glucuronidation of the phenol group.
Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg proteinRapid Phase I O-demethylation and Phase II conjugation in human liver microsomes (HLMs).
Volume of Distribution (Vd) 1.5 – 2.5 L/kgModerate tissue distribution; limited by high plasma protein binding to the lipophilic core.
Plasma Protein Binding > 90%High affinity for human serum albumin (HSA) driven by the aromatic thiazole and phenol rings.

Mechanistic Biotransformation Pathways

Mapping the metabolic fate of this scaffold is essential for regulatory compliance, aligning with the FDA Guidance for Industry on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies[4].

MetabolicPathway Parent 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (Parent Compound) Phase1_O O-Demethylation (CYP2D6/CYP3A4) Parent->Phase1_O Phase I Phase1_T Thiazole Epoxidation (CYP-mediated) Parent->Phase1_T Phase I Phase2_G Phenol Glucuronidation (UGT1A1) Parent->Phase2_G Phase II Met_O Desmethyl Metabolite (Polar/Excreted) Phase1_O->Met_O Met_T Reactive Epoxide (Toxicity Risk) Phase1_T->Met_T Met_G O-Glucuronide (Biliary Excretion) Phase2_G->Met_G

Biotransformation pathways of the 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol scaffold.

Experimental Methodologies for PK Validation

To ensure scientific integrity, the following protocols represent a self-validating system for profiling the intrinsic clearance and bioactivation potential of these derivatives.

Protocol A: In Vitro Microsomal Stability & Intrinsic Clearance ( CLint​ )

This assay determines the rate at which the parent compound is depleted by hepatic enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, keeping organic solvent <0.1% v/v) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For Phase II assessment, co-supplement with UDPGA (2 mM) and Alamethicin (25 µg/mL) to create membrane pores, allowing UDPGA access to UGTs.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: Reactive Metabolite (RM) Trapping via Glutathione (GSH)

Because the thiazole ring is prone to epoxidation[3], we must trap the transient electrophile to prove its existence and assess toxicity risk.

  • Incubation Setup: Set up the HLM incubation as described in Protocol A, but supplement the mixture with 5 mM reduced Glutathione (GSH).

  • Incubation Time: Incubate the mixture for 60 minutes at 37°C to allow sufficient accumulation of the RM-GSH adduct.

  • Quenching & Centrifugation: Quench with cold acetonitrile and centrifuge to precipitate proteins.

  • LC-MS/MS Precursor Ion Scan: Utilize a triple quadrupole mass spectrometer operating in negative ion mode. Perform a precursor ion scan for m/z 272 (cleavage of the GSH moiety) to selectively identify GSH-trapped thiazole epoxides.

Workflow Step1 In Vitro Incubation (HLM + NADPH + GSH) Step2 Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation & Protein Precipitation Step2->Step3 Step4 LC-MS/MS Analysis (Precursor Ion Scan m/z 272) Step3->Step4 Step5 Data Processing (Adduct Identification) Step4->Step5

Experimental workflow for Reactive Metabolite (GSH) trapping and LC-MS/MS analysis.

Scaffold Optimization Strategies

If the 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol scaffold is to be advanced as a viable clinical candidate, medicinal chemistry interventions must address its PK liabilities:

  • Mitigating First-Pass Metabolism: The bare phenol group guarantees poor oral exposure. Converting the phenol into an ester or phosphate prodrug can bypass intestinal and hepatic UGTs, allowing the active parent to be liberated systemically via plasma esterases.

  • Blocking Thiazole Bioactivation: To prevent the 13.63 kcal/mol epoxidation pathway[2], steric shielding or the introduction of electron-withdrawing groups (e.g., fluorination at the 4- or 5-position of the thiazole ring) can deactivate the heterocycle toward CYP-mediated oxidation, thereby eliminating the DILI risk.

References

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." FDA Regulatory Information, 2017. URL:[Link]

  • Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, vol. 34, no. 6, 2021, pp. 1503-1517. URL:[Link]

  • NextSDS Chemical Database. "1-(3-HYDROXYPHENYL)-1-METHOXY-1-(2-THIAZOLYL)-PROPANE (CAS 129424-07-3)." NextSDS Substance Information, 2026. URL: [Link]

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Protein binding affinity of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Protein Binding Affinity of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Introduction and Strategic Overview

The compound 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol represents a novel chemical entity with potential pharmacological activity. Its structure, incorporating both a thiazole ring and a phenolic group, suggests a high likelihood of interaction with various biological macromolecules. Thiazole-containing compounds are known to be versatile frameworks in medicinal chemistry, with some acting as inhibitors of enzymes like kinases.[1][2][3] Similarly, phenolic compounds exhibit a wide range of biological effects, including antioxidant and anti-inflammatory properties, often mediated through protein binding.[4][5][6][7]

Given the absence of published data on this specific molecule, this guide provides a comprehensive, field-proven strategy for the de novo characterization of its protein binding affinity and selectivity. Our approach is not a rigid series of steps but a logical, multi-tiered screening cascade designed to efficiently identify protein targets, validate interactions, and provide a deep biophysical understanding of the binding mechanism. This self-validating workflow ensures that resources are focused on the most promising interactions, minimizing the risk of pursuing false positives.

Target Class Hypothesis and Initial Screening Strategy

The chemical architecture of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol provides clues to its potential protein targets. The thiazole ring is a key pharmacophore in numerous approved drugs that target protein kinases.[2][3] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a common feature in ligands for a wide array of proteins, including G-protein coupled receptors (GPCRs) and nuclear receptors.[4][8]

Therefore, our initial strategy is to cast a wide net to empirically identify potential target classes rather than relying on a single hypothesis. We propose a parallel screening approach against several large, well-validated protein families.

Key Target Families for Initial Screening:

  • Protein Kinases: Given the prevalence of the thiazole motif in kinase inhibitors, a kinome-wide screen is the highest priority.[1][2]

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of membrane proteins and a major drug target class.[9][10]

  • Nuclear Receptors: These ligand-activated transcription factors are critical regulators of physiology and disease.[11][12][13]

The Screening Cascade: A Multi-Tiered Approach for Target Identification and Validation

We will employ a three-tiered screening cascade to systematically move from broad, high-throughput screening to precise, in-depth biophysical characterization. This approach ensures that each step validates the previous one, building a robust and reliable dataset.

G T1_Kinome Kinome-wide Binding Screen (e.g., KINOMEscan) T2_Ortho Orthogonal Assay (e.g., Activity-Based Kinase Assay) T1_Kinome->T2_Ortho Identify Hits (% Inhibition > 50%) T1_GPCR GPCR Panel Screen (Radioligand Binding) T2_Dose IC50 Determination (10-point dose-response) T1_GPCR->T2_Dose Identify Hits T1_NR Nuclear Receptor Panel (Functional or Binding Assay) T1_NR->T2_Dose Identify Hits T2_Ortho->T2_Dose T3_SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) T2_Dose->T3_SPR Prioritize Potent Hits (IC50 < 1µM) T3_ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) T2_Dose->T3_ITC Prioritize Potent Hits (IC50 < 1µM)

Caption: A three-tiered screening cascade for target identification and validation.

Tier 1: Primary Screening Methodologies

The objective of Tier 1 is to screen the compound at a single, high concentration against large panels of proteins to identify initial "hits."

Kinome-wide Competition Binding Assay (KINOMEscan™)

Causality and Rationale: This platform is a gold standard for assessing kinase selectivity.[14] It utilizes a competition binding assay format that measures the ability of a test compound to displace a proprietary, active-site-directed ligand from the kinase. This method is independent of ATP and provides a direct measure of binding to the kinase domain. We recommend screening against the largest available panel (e.g., scanMAX with over 468 kinases) to gain a comprehensive view of selectivity.[14]

Experimental Protocol: KINOMEscan™

  • Compound Preparation: Solubilize 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).

  • Assay Reaction: Kinases are prepared by tagging them with DNA. An immobilized, active-site directed ligand is prepared on a solid support.

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. The displacement of the kinase from the support by the test compound results in a lower qPCR signal.

  • Data Analysis: Results are reported as "% Control," where a lower percentage indicates stronger binding.

    • % Control = (Test Compound Signal - Negative Control Signal) / (Positive Control Signal - Negative Control Signal) * 100

Data Presentation:

Target KinaseGene Symbol% Control @ 10 µMHit ( < 35%)
Serine/threonine-protein kinase APRKACA98No
Tyrosine-protein kinase BBTK12Yes
Mitogen-activated protein kinase 14MAPK14 (p38α)28Yes
Epidermal growth factor receptorEGFR85No
... (460+ other kinases).........

Table 1: Hypothetical primary screening results from a KINOMEscan™ assay.

Tier 2: Hit Confirmation and Potency Determination

Hits identified in Tier 1 must be validated using an orthogonal assay to rule out artifacts of the primary screening technology. For confirmed hits, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Orthogonal Assay: Activity-Based Kinase Assay (e.g., ADP-Glo™)

Causality and Rationale: An activity-based assay confirms that binding to the kinase active site translates into functional inhibition of its catalytic activity.[15] The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzyme activity. A true hit should inhibit ADP production.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase reaction buffer.

    • Add 25 nL of the test compound at various concentrations (e.g., from 100 µM to 0.005 µM in 1:3 serial dilutions).

    • Add 2.5 µL of ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Signal Measurement: Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Convert luminescence to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Confirmed HitOrthogonal Assay IC50 (µM)
BTK0.085
MAPK14 (p38α)0.250

Table 2: Hypothetical IC50 values for confirmed hits from an activity-based assay.

Tier 3: In-Depth Biophysical Characterization

For high-priority, confirmed hits, we employ gold-standard biophysical techniques to determine the precise binding affinity (KD) and to understand the kinetics and thermodynamics of the interaction. These methods are label-free and provide a direct measurement of the binding event.[16][17]

Surface Plasmon Resonance (SPR)

Causality and Rationale: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time, label-free monitoring of molecular interactions.[18][19] It provides both equilibrium (KD) and kinetic (kon, koff) data, offering deep insight into the binding mechanism. A slow off-rate (koff) often correlates with longer target engagement and better in vivo efficacy.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis Immobilize 1. Immobilize Kinase on Sensor Chip Baseline 3. Establish Baseline (Running Buffer Flow) Immobilize->Baseline Reference 2. Prepare Reference Surface (No Kinase) Subtract 7. Reference Subtraction Reference->Subtract for background correction Association 4. Inject Compound (Association Phase) Baseline->Association Dissociation 5. Inject Running Buffer (Dissociation Phase) Association->Dissociation Regeneration 6. Inject Regeneration Solution Dissociation->Regeneration Fit 8. Fit Sensorgram Data (e.g., 1:1 Langmuir Model) Dissociation->Fit Regeneration->Baseline Subtract->Fit Output 9. Determine kon, koff, KD Fit->Output

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Experimental Protocol: Multi-Cycle Kinetics via SPR

  • Surface Preparation: Covalently immobilize the purified kinase (e.g., BTK) onto a CM5 sensor chip via amine coupling to a target density of ~5000 Resonance Units (RU). A reference flow cell is prepared similarly but without the kinase to enable background subtraction.

  • Compound Preparation: Prepare a dilution series of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol in running buffer (e.g., HBS-EP+ with 1% DMSO), typically spanning from 0.1x to 10x the expected KD.

  • Binding Measurement Cycle (for each concentration):

    • Inject running buffer to establish a stable baseline.

    • Inject the compound solution for 180 seconds to monitor the association phase.

    • Switch back to running buffer for 600 seconds to monitor the dissociation phase.

    • Inject a mild regeneration solution (e.g., 10 mM glycine, pH 2.0) to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and a buffer-only "zero concentration" injection.

    • Globally fit the resulting sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Data Presentation:

Target Kinasekon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
BTK2.5 x 10⁵2.0 x 10⁻³8.0
MAPK14 (p38α)1.1 x 10⁵2.5 x 10⁻²227

Table 3: Hypothetical kinetic and affinity data derived from SPR analysis.

Isothermal Titration Calorimetry (ITC)

Causality and Rationale: ITC is the gold standard for measuring binding thermodynamics.[20][21] It directly measures the heat released or absorbed during a binding event.[22][23] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This information is invaluable for understanding the driving forces of the interaction, which can guide further lead optimization.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis Prep_Protein 1. Prepare Kinase in Cell (e.g., 10 µM) Equilibrate 3. Thermal Equilibration Prep_Protein->Equilibrate Prep_Ligand 2. Prepare Compound in Syringe (e.g., 100 µM) Inject 4. Perform Series of Injections (e.g., 19 x 2 µL) Prep_Ligand->Inject Prep_Buffer Ensure Identical Buffer (Crucial for Accuracy) Equilibrate->Inject Measure 5. Measure Heat Change After Each Injection Inject->Measure Integrate 6. Integrate Injection Peaks Measure->Integrate Plot 7. Plot Heat vs. Molar Ratio Integrate->Plot Fit 8. Fit to Binding Isotherm (e.g., One-Site Model) Plot->Fit Output 9. Determine KD, n, ΔH, ΔS Fit->Output

Sources

Methodological & Application

Synthesis pathway and reaction conditions for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Multi-Step Synthesis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The outlined synthetic strategy is designed for robustness and scalability, employing a protecting group strategy to ensure high selectivity and yield. The protocol begins with the protection of 3-bromophenol, followed by the formation of a Grignard reagent, its subsequent addition to a thiazole-containing ketone, methylation of the resulting tertiary alcohol, and a final deprotection step. This guide offers detailed, step-by-step experimental procedures, explanations of the chemical principles, and troubleshooting advice to support researchers in successfully synthesizing this target molecule.

Introduction and Strategic Overview

The synthesis of complex heterocyclic molecules is a cornerstone of modern pharmaceutical research. The target molecule, 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, incorporates three key structural motifs: a phenol ring, a thiazole heterocycle, and a tertiary ether linkage. The convergence of these features presents a synthetic challenge, particularly in achieving selective functionalization.

The synthetic pathway detailed herein is predicated on a logical, five-step sequence that strategically manages the reactivity of the functional groups present. The core of this strategy involves the creation of the key carbon-carbon bond via a Grignard reaction. To prevent the acidic phenolic proton from interfering with the highly basic Grignard reagent, a protecting group strategy is essential. The methoxymethyl (MOM) ether is selected for its stability under basic and organometallic conditions and its facile removal under mild acidic conditions.

The overall workflow is as follows:

  • Protection: The phenolic hydroxyl group of 3-bromophenol is protected as a methoxymethyl (MOM) ether.

  • Grignard Formation: The aryl bromide is converted into a Grignard reagent.

  • C-C Bond Formation: The Grignard reagent is reacted with 1-(1,3-thiazol-2-yl)propan-1-one to form a tertiary alcohol.

  • Etherification: The newly formed tertiary alcohol is methylated to create the target tertiary ether.

  • Deprotection: The MOM group is selectively removed to reveal the phenolic hydroxyl, yielding the final product.

This approach ensures that each reaction proceeds with high selectivity, minimizing the formation of byproducts and simplifying purification procedures.

Overall Synthetic Scheme

The complete five-step synthesis is illustrated below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Grignard Addition cluster_3 Step 4: O-Methylation cluster_4 Step 5: Deprotection A 3-Bromophenol B 1-Bromo-3-(methoxymethoxy)benzene A->B  MOMCl, DIPEA C 3-(Methoxymethoxy)phenyl magnesium bromide B->C  Mg, THF E 1-(3-(Methoxymethoxy)phenyl)-1- (1,3-thiazol-2-yl)propan-1-ol C->E  THF, -10°C D 1-(1,3-Thiazol-2-yl)propan-1-one D->E  THF, -10°C F 2-(1-Methoxy-1-(3-(methoxymethoxy) -phenyl)propyl)-1,3-thiazole E->F  NaH, MeI G 3-[1-Methoxy-1-(1,3-thiazol-2-yl) propyl]phenol (Final Product) F->G  HCl, MeOH

Caption: Overall 5-step synthetic pathway.

Detailed Synthesis Protocols

Step 1: Protection of 3-Bromophenol
  • Principle and Rationale: The acidic proton of the phenol group (pKa ≈ 10) is incompatible with the highly basic Grignard reagent that will be formed in Step 2. Therefore, it must be "protected" by converting it into a functional group that is stable under the subsequent reaction conditions. The methoxymethyl (MOM) ether is an ideal choice due to its stability in basic media and its ease of cleavage under mild acidic conditions that will not affect the final product structure.

  • Detailed Protocol:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 3-bromophenol (10.0 g, 57.8 mmol) and anhydrous dichloromethane (DCM, 200 mL).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Add N,N-Diisopropylethylamine (DIPEA, 15.1 mL, 86.7 mmol, 1.5 equiv) to the solution.

    • Add chloromethyl methyl ether (MOMCl, 5.3 mL, 69.4 mmol, 1.2 equiv) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield 1-bromo-3-(methoxymethoxy)benzene as a colorless oil.

Step 2: Formation of 3-(Methoxymethoxy)phenylmagnesium bromide
  • Principle and Rationale: The Grignard reagent is a potent carbon nucleophile essential for forming the key C-C bond in the next step. It is prepared by the oxidative addition of magnesium metal to the aryl bromide. The use of anhydrous solvents is critical, as any trace of water will protonate and destroy the Grignard reagent.[1]

  • Detailed Protocol:

    • Assemble a flame-dried, three-neck round-bottom flask with a condenser, a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

    • Place magnesium turnings (1.7 g, 70.0 mmol, 1.2 equiv) in the flask.

    • Add a small crystal of iodine to the flask to help initiate the reaction.

    • Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-3-(methoxymethoxy)benzene (from Step 1, assuming ~11.0 g, 50.7 mmol) in anhydrous THF (80 mL).

    • Add a small portion (~5 mL) of the bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting gray-brown solution of the Grignard reagent is used directly in the next step.

Step 3: Grignard Addition to 1-(1,3-Thiazol-2-yl)propan-1-one
  • Principle and Rationale: This step forms the core structure of the target molecule. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, 1-(1,3-thiazol-2-yl)propan-1-one. A subsequent acidic workup protonates the resulting alkoxide to form the tertiary alcohol. Performing the reaction at low temperatures helps to control the exothermicity and minimize side reactions.

  • Detailed Protocol:

    • To a separate flame-dried flask under nitrogen, dissolve 1-(1,3-thiazol-2-yl)propan-1-one (7.2 g, 50.9 mmol, 1.0 equiv) in anhydrous THF (100 mL).

    • Cool this ketone solution to -10 °C using a salt-ice bath.

    • Slowly add the Grignard reagent solution (prepared in Step 2) to the stirred ketone solution via cannula over 30-45 minutes, maintaining the internal temperature below -5 °C.

    • After the addition is complete, stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 1-(3-(methoxymethoxy)phenyl)-1-(1,3-thiazol-2-yl)propan-1-ol.

Step 4: O-Methylation of the Tertiary Alcohol
  • Principle and Rationale: This step installs the final methoxy group. A Williamson ether synthesis is employed, where a strong, non-nucleophilic base (sodium hydride) is used to deprotonate the tertiary alcohol, forming an alkoxide. This alkoxide then acts as a nucleophile, displacing the iodide from methyl iodide in an Sₙ2 reaction to form the ether.[2]

  • Detailed Protocol:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60.0 mmol, 1.2 equiv).

    • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (150 mL) to the flask and cool the suspension to 0 °C.

    • Dissolve the tertiary alcohol from Step 3 (assuming ~13.0 g, 44.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension. Hydrogen gas evolution will be observed.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

    • Add methyl iodide (MeI, 4.1 mL, 66.0 mmol, 1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water until gas evolution ceases.

    • Add more water (50 mL) and extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography (silica gel, 10% to 30% ethyl acetate in hexanes) to obtain 2-[1-methoxy-1-(3-(methoxymethoxy)phenyl)propyl]-1,3-thiazole.

Step 5: Deprotection of the Phenolic MOM Ether
  • Principle and Rationale: The final step is the removal of the MOM protecting group to reveal the phenol. This is achieved under mild acidic conditions. The acetal linkage of the MOM group is readily hydrolyzed in the presence of acid and an alcohol solvent (methanol), which acts as a scavenger for the formaldehyde byproduct.

  • Detailed Protocol:

    • Dissolve the MOM-protected ether from Step 4 (assuming ~12.0 g, 37.1 mmol) in methanol (200 mL).

    • To this solution, add a 2M solution of hydrochloric acid (HCl) in diethyl ether (20 mL, 40 mmol, ~1.1 equiv) or concentrated HCl (3-4 mL).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography (silica gel, 15% to 40% ethyl acetate in hexanes) to yield 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol as a pale yellow oil or solid.

Quantitative Data Summary

The following table provides an overview of the stoichiometry and expected outcomes for the synthesis, starting with 10.0 g of 3-bromophenol.

StepStarting MaterialKey ReagentsMolar Eq.ProductExpected Yield (%)Expected Mass (g)
1 3-Bromophenol (10.0 g)MOMCl, DIPEA1.2, 1.51-Bromo-3-(methoxymethoxy)benzene85-95%10.6 - 11.8
2 Product from Step 1Mg turnings1.23-(Methoxymethoxy)phenylmagnesium bromide~90% (in situ)N/A
3 1-(Thiazol-2-yl)propan-1-one (7.2 g)Grignard from Step 21.01-(3-(MOM)phenyl)-1-(thiazol-2-yl)propan-1-ol70-80%11.0 - 12.6
4 Product from Step 3NaH, MeI1.2, 1.52-[1-Methoxy-1-(3-(MOM)phenyl)propyl]thiazole80-90%11.0 - 12.7
5 Product from Step 4HCl / MeOHCatalyticFinal Product 85-95%8.7 - 10.5

Note: Yields are estimates and can vary based on experimental conditions and purification efficiency.

Experimental Workflow Diagram

G start Start: 3-Bromophenol step1 Step 1: MOM Protection - Add DIPEA, MOMCl in DCM - Stir at RT, 4-6h start->step1 workup1 Workup & Purification - Quench with NaHCO3 - Column Chromatography step1->workup1 intermediate1 Intermediate 1: 1-Bromo-3-(methoxymethoxy)benzene workup1->intermediate1 step2 Step 2: Grignard Formation - Add to Mg/I2 in THF - Reflux until Mg consumed intermediate1->step2 intermediate2 Intermediate 2 (in situ): Grignard Reagent step2->intermediate2 step3 Step 3: Grignard Addition - Add to Ketone in THF at -10°C - Warm to RT intermediate2->step3 workup3 Workup & Purification - Quench with NH4Cl - Column Chromatography step3->workup3 intermediate3 Intermediate 3: Tertiary Alcohol workup3->intermediate3 step4 Step 4: O-Methylation - Add to NaH in THF at 0°C - Add MeI, stir at RT intermediate3->step4 workup4 Workup & Purification - Quench with H2O - Column Chromatography step4->workup4 intermediate4 Intermediate 4: MOM-Protected Ether workup4->intermediate4 step5 Step 5: Deprotection - Dissolve in MeOH - Add catalytic HCl intermediate4->step5 workup5 Workup & Purification - Neutralize with NaHCO3 - Column Chromatography step5->workup5 end Final Product: 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol workup5->end

Caption: Step-by-step experimental workflow.

References

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  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Synthesis of substituted thiazole derivatives 2 and 3. ResearchGate. [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • PTC Etherification of Tertiary Alcohol. PTC Organics, Inc. [Link]

  • Chemical Reactions of Alcohols and Phenols. Department of Chemistry, The University of Jordan.
  • Process for the etherification of phenols.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]

  • The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Scite. [Link]

  • Hydroxyphenyl-Benzothiazole Based Full Color Organic Emitting Materials Generated by Facile Molecular Modification. The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules. [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds.
  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Molecules. [Link]

  • Process for preparing 3-methoxy-1-propanol.
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
  • 3-(1-hydroxy-2-(methylamino)ethyl)phenol. Axios Research. [Link]

  • Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. ResearchGate. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. [Link]

  • Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Semantic Scholar. [Link]

  • ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. [Link]

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Protocol for dissolving 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Dissolving 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The effective use of small molecules in cell-based assays is fundamentally dependent on proper solubilization. Incomplete dissolution leads to inaccurate concentration-response curves, high variability, and non-reproducible results. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in life science research, prized for its ability to dissolve a vast range of both polar and nonpolar compounds that are otherwise insoluble in aqueous media.[1]

This document provides a detailed protocol for the solubilization of the novel compound 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol using DMSO. Given the absence of specific public data for this compound, this protocol is grounded in established best practices for handling novel small molecules intended for cell culture applications. The core principles focus on creating a concentrated, sterile stock solution, determining its practical solubility limit, and preparing working dilutions while minimizing DMSO-induced cytotoxicity.

The causality behind this protocol is to ensure the compound is monomerically dissolved in the stock solution and remains soluble upon dilution into aqueous cell culture media, thereby providing a known and consistent concentration of the active compound to the cells.

The Role and Criticality of DMSO in Cell Culture

DMSO is an amphiphilic molecule, making it an excellent solvent for a wide array of chemical structures.[2] In cell-based assays, its primary role is to deliver water-insoluble compounds to the cellular environment. However, its utility must be balanced with its potential for cytotoxicity.

  • Mechanism of Action: DMSO's high permeability allows it to readily cross cell membranes, which facilitates the delivery of dissolved compounds.[2][3]

  • Cytotoxicity: At high concentrations, DMSO can inhibit cell proliferation, induce apoptosis, and affect membrane integrity.[4][5][6] Studies have shown that DMSO concentrations above 1% can significantly impact cell viability, with some sensitive or primary cell lines showing adverse effects at concentrations as low as 0.1%.[2][3][7] Therefore, it is a universal standard to keep the final concentration of DMSO in cell culture assays below 0.5%, and ideally at or below 0.1%, to minimize these off-target effects.[1][4]

Materials and Equipment

  • 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile, anhydrous (≤0.02% water)

  • Calibrated analytical balance

  • Sterile, amber, or opaque glass vials with Teflon-lined caps

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated P10, P200, and P1000 micropipettes with sterile, low-retention filter tips

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter (Nylon or PTFE are DMSO-compatible)[8]

  • Laminar flow hood (Biosafety Cabinet Class II)

  • Cell culture medium, appropriate for the cell line in use

  • -20°C and -80°C freezers for storage

Protocol Part 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for novel compounds. The molecular weight of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is a prerequisite for this calculation. While not found in readily available databases, a structurally similar compound, 2-{1-Methoxy-1-[3-(naphthalen-1-ylmethoxy)-phenyl]-propyl}-thiazole, has a molecular weight of 389.5 g/mol .[9][10] For the purpose of this protocol, we will assume a hypothetical molecular weight (MW) of 279.37 g/mol . Researchers must substitute this with the actual molecular weight provided by the compound supplier.

Calculation: To make 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 279.37 g/mol x 1000 mg/g = 2.79 mg

Step-by-Step Procedure:

  • Aseptic Technique: Perform all steps within a certified laminar flow hood to maintain sterility.

  • Weigh Compound: Accurately weigh 2.79 mg of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol and transfer it to a sterile, amber glass vial.

    • Causality: Using an analytical balance ensures concentration accuracy. Amber vials protect potentially light-sensitive compounds from degradation.

  • Add DMSO: Add 1.0 mL of sterile, anhydrous cell culture grade DMSO to the vial.

    • Causality: Anhydrous DMSO is critical as it is hygroscopic; absorbed water can reduce compound stability and solubility.[11]

  • Dissolution: Tightly cap the vial and vortex at medium speed for 2-3 minutes.

    • Causality: Vortexing provides mechanical energy to break up powder aggregates and facilitate dissolution.

  • Aid Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.[1][12] Gentle warming to 37°C can also be attempted, but must be used with caution as heat can degrade some compounds.[1]

  • Visual Inspection: After dissolution, hold the vial against a light source to visually confirm that no solid particles or precipitates are present. The solution should be completely clear.

  • Sterile Filtration (Optional but Recommended): To ensure sterility, especially if the compound was handled in a non-sterile environment, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., Nylon or PTFE) into a new sterile vial.[8][13]

    • Causality: This removes any potential microbial contamination. Note that some compound may be lost due to absorption to the filter membrane.[8]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.

    • Causality: Aliquoting prevents contamination of the entire stock and minimizes compound degradation from repeated freeze-thaw cycles.[1][14]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[15][16]

Protocol Part 2: Preparation of Working Solutions and Dosing Cells

This section describes the serial dilution of the DMSO stock and its final dilution into cell culture medium. It is critical to perform serial dilutions in 100% DMSO before the final aqueous dilution to prevent precipitation.[1]

Step-by-Step Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

  • Serial Dilution in DMSO: Prepare a series of intermediate dilutions in 100% DMSO. For example, to achieve a final concentration of 10 µM in the cell culture well:

    • Prepare a 1 mM intermediate stock: Take 10 µL of the 10 mM stock and add it to 90 µL of 100% DMSO. Vortex to mix.

    • Causality: This stepwise dilution in pure DMSO maintains the compound's solubility before it is introduced to the aqueous environment of the cell media.[17]

  • Final Dosing Dilution: Add the working stock to the cell culture medium. To minimize local high concentrations that can cause precipitation, add the DMSO stock to the media, not the other way around, and mix immediately.

    • Example: To achieve a 10 µM final concentration in 2 mL of media with a final DMSO concentration of 0.1%:

      • Add 2 µL of the 1 mM intermediate DMSO stock to 1998 µL of cell culture medium.

      • Final DMSO % = (Volume of DMSO / Total Volume) x 100 = (2 µL / 2000 µL) x 100 = 0.1%

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) without the compound to a separate set of cells.

    • Causality: This is a critical experimental control that allows the researcher to distinguish the effects of the compound from any effects of the solvent itself.[1]

Quantitative Data and Visualization

Data Tables

Table 1: DMSO Cytotoxicity Thresholds in Cell Culture

DMSO Concentration General Effect on Most Cell Lines Reference(s)
≤ 0.1% Generally considered safe with minimal effects. [3][4]
0.1% - 0.5% Tolerated by many robust cell lines, but may have subtle effects. [1][3]
0.6% - 1.0% Can inhibit proliferation and affect cell function in some lines. [2][6]

| > 1.0% | Significant cytotoxicity and inhibition of proliferation expected. |[2][4][7] |

Table 2: Example Dilution Scheme for Cell Dosing (Assuming a 10 mM primary stock)

Desired Final Concentration Intermediate Stock (in DMSO) Volume of Intermediate Stock Final Volume of Media Final DMSO %
1 µM 1 mM 2 µL 1998 µL 0.1%
10 µM 1 mM 20 µL 1980 µL 1.0%*
10 µM 10 mM 2 µL 1998 µL 0.1%
50 µM 10 mM 10 µL 1990 µL 0.5%
100 µM 10 mM 20 µL 1980 µL 1.0%*

*Note: Final DMSO concentrations >0.5% are not recommended and require rigorous vehicle controls.

Workflow Diagrams

G cluster_0 Part 1: Stock Solution Preparation (10 mM) cluster_1 Part 2: Working Solution & Dosing A Weigh 2.79 mg of Compound Powder B Add 1.0 mL of Anhydrous DMSO A->B C Vortex / Sonicate until Dissolved B->C D Optional: Sterile Filter (0.22 µm PTFE/Nylon) C->D E Aliquot into Single-Use Polypropylene Tubes D->E F Store at -20°C / -80°C E->F G Thaw Single Aliquot of 10 mM Stock F->G Begin Experiment H Prepare Intermediate Stocks (e.g., 1 mM) via Serial Dilution in 100% DMSO G->H I Add Small Volume of Intermediate Stock to Cell Culture Medium H->I J Mix Immediately (Final DMSO ≤ 0.5%) I->J K Add to Cells J->K

Caption: Workflow for preparing and dosing cell cultures.

G cluster_troubleshoot Troubleshooting Low Solubility start Is the 10 mM solution perfectly clear after vortexing/sonication? yes_node Yes: Proceed with Protocol (Aliquoting/Storage) start->yes_node no_node No: Compound has not fully dissolved. start->no_node Precipitate Visible action1 Try gentle warming (37°C) for 5-10 minutes. no_node->action1 check1 Is solution clear now? action1->check1 check1->yes_node Yes action2 Prepare a lower concentration stock (e.g., 5 mM or 1 mM). Recalculate mass and repeat. check1->action2 No

Caption: Decision tree for assessing compound solubility.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Do, T. H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • de Abreu, T. F., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Available at: [Link]

  • Al-Rekabi, Z., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Available at: [Link]

  • Gaylord Chemical Company. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Available at: [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Available at: [Link]

  • He Yuan Li Ji. (2024). What are the grades and sterile filtration methods of DMSO?. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available at: [Link]

  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture?. Available at: [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Available at: [Link]

  • Scribd. (n.d.). DMSO-Compatible Syringe Filters Guide. Available at: [Link]

  • GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Available at: [Link]

  • Lookchem. (n.d.). Cas 129424-13-1, 2-{1-Methoxy-1-[3-(naphthalen-1-ylmethoxy)-phenyl]-propyl}-thiazole. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Methoxy-1-(3-(2-naphthalenylmethoxy)phenyl)propyl)thiazole. Available at: [Link]

  • Chemical Synthesis Database. (2025). 3-(1,3-dithian-2-ylidene)-1-(3-methoxyphenyl)-1-propanol. Available at: [Link]

  • MolPort. (n.d.). {3-[(oxolan-2-yl)methoxy]propyl}({4-[(1,3-thiazol-4-yl)methoxy]phenyl}methyl)amine. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol. This compound, containing both a weakly acidic phenol group and a weakly basic thiazole moiety, requires careful control of mobile phase pH to ensure optimal chromatographic performance. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer (pH 4.0) and UV detection at 275 nm. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications.

Principles of Method Development

The successful development of a robust HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.

Analyte Characterization

The target analyte, 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, is a molecule with distinct functional groups that dictate its chromatographic behavior.

  • Structure: alt text

    Figure 1: Chemical Structure of the Analyte

  • Ionizable Groups: The molecule possesses two ionizable functional groups:

    • A phenolic hydroxyl group , which is weakly acidic with an estimated pKa of approximately 10.[1][2][3] At pH values significantly below 10, this group is protonated (neutral), and at pH values above 10, it is deprotonated (anionic).

    • A thiazole nitrogen atom , which is weakly basic. The conjugate acid of the thiazole ring has a pKa of about 2.5.[4][5][6][7] Therefore, at pH values below 2.5, the nitrogen is protonated (cationic), and at pH values significantly above 2.5, it remains in its neutral form.

  • Hydrophobicity (LogP): The presence of a phenyl ring and a propyl group suggests moderate hydrophobicity. The estimated octanol-water partition coefficient (LogP) is greater than 2, making reversed-phase chromatography an ideal separation technique.[8]

  • UV Absorbance: The molecule contains two primary chromophores: the phenol ring and the thiazole ring. Phenol exhibits characteristic UV absorption maxima around 210 nm and 270-275 nm.[9][10] The thiazole ring also absorbs in the UV region, typically around 235 nm.[11] For optimal specificity and to minimize interference from common solvents, a detection wavelength of 275 nm was selected.

Chromatographic System Selection

Based on the analyte's properties, a reversed-phase HPLC system was chosen.

  • Technique: Reversed-Phase HPLC (RP-HPLC) is the preferred mode for separating moderately nonpolar organic molecules.[12][13]

  • Stationary Phase: A C18 (octadecylsilane) column was selected as the initial choice due to its wide applicability and excellent retention for hydrophobic compounds.

  • Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer was used. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol.

  • pH Control: Due to the analyte's dual pKa values, controlling the mobile phase pH is critical. To ensure the analyte is in a single, stable, and neutral form for consistent retention and good peak symmetry, a mobile phase pH between 3 and 8 is required. A pH of 4.0 was chosen as the starting point to ensure the thiazole nitrogen (pKa ~2.5) is fully deprotonated (neutral) and the phenol group (pKa ~10) is fully protonated (neutral). This approach, known as ion-suppression, enhances retention and improves peak shape for ionizable compounds.[14][15]

  • Detector: A Photo Diode Array (PDA) or UV-Vis detector was selected for its sensitivity to the analyte's chromophores.

Experimental Protocol: Method Development & Optimization

Materials and Reagents
  • Analyte: 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol reference standard (>99% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), Reagent-grade water (18.2 MΩ·cm)

  • Buffers: Monobasic potassium phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄)

  • Equipment: HPLC system with quaternary pump, autosampler, column thermostat, and PDA/UV-Vis detector.

Method Development Workflow

The development process followed a systematic approach to optimize separation, starting with initial screening and refining parameters to achieve the desired performance.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, LogP, UV Scan) Col_Select Column Selection (C18, 150 x 4.6 mm, 5 µm) Analyte->Col_Select Wavelength Wavelength Selection (275 nm) Col_Select->Wavelength MobilePhase Initial Mobile Phase (ACN:Buffer, pH 4.0) Wavelength->MobilePhase pH_Opt pH Optimization (Test pH 3.0, 4.0, 6.0) MobilePhase->pH_Opt Organic_Opt Organic Modifier % (Adjust ACN ratio for k') pH_Opt->Organic_Opt Flow_Opt Flow Rate & Temp (1.0 mL/min, 30 °C) Organic_Opt->Flow_Opt FinalMethod Optimized Method Protocol Flow_Opt->FinalMethod SST System Suitability Test (ICH/USP Criteria) FinalMethod->SST G cluster_0 Method Performance Characteristics cluster_1 System Suitability & Acceptance Specificity Specificity / Selectivity (Peak Purity, Placebo Spiking) Linearity Linearity & Range (5 levels, r² > 0.999) Specificity->Linearity SST System Suitability Testing (%RSD, Tailing, Plates) Specificity->SST Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Linearity->SST Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->SST LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Precision->SST Robustness Robustness (Small variations in method) LOD_LOQ->Robustness LOD_LOQ->SST Robustness->SST Acceptance Method Acceptance (Meets all criteria) SST->Acceptance Validation Validated Method Acceptance->Validation

Sources

A Predictive Guide to the Use of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive, predictive guide for the application of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol as a versatile reagent in modern synthetic organic chemistry, specifically in palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific molecule is not yet prevalent in published literature, this guide leverages established principles of thiazole and phenol reactivity to propose robust, adaptable protocols for its use. We present detailed methodologies for activating the phenol moiety and subsequently engaging it in Suzuki-Miyaura and Mizoroki-Heck couplings. Furthermore, we explore the potential for direct C-H functionalization of the thiazole ring. Each protocol is designed as a self-validating system, offering a logical starting point and a clear pathway for optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the synthetic utility of novel thiazole-containing building blocks.

Reagent Analysis and Strategic Activation

The structure of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol presents two primary handles for cross-coupling reactions: the phenolic ring and the thiazole heterocycle.

  • The Phenolic Ring: The hydroxyl group itself is not a suitable leaving group for cross-coupling. However, it can be readily converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate, -OTf) or a nonafluorobutanesulfonate (nonaflate, -ONf). This transformation converts the electron-rich phenol into a potent electrophile, primed for oxidative addition into a Pd(0) catalytic cycle. This is the most reliable and predictable strategy for engaging this part of the molecule.

  • The Thiazole Ring: The thiazole ring is a π-electron-deficient heterocycle. The C-H bonds of thiazoles, particularly at the 5-position, can be activated for direct coupling with various partners under palladium catalysis.[1] This approach, while more advanced, avoids the need for pre-functionalization.

Our primary recommendation for initial exploration is the activation of the phenol via triflation, followed by its use in well-established cross-coupling reactions.

Workflow for Reagent Application

G cluster_0 Activation Phase Start Start with Reagent: 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol Activate Protocol 1: Convert Phenol to Triflate (Reagent-OTf) Start->Activate Triflic Anhydride, Pyridine, DCM DirectCH Alternative Pathway: Protocol 4: Direct C-H Arylation of Thiazole Start->DirectCH Aryl Halide, Pd Catalyst, Activator Suzuki Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation) Activate->Suzuki Boronic Acid/Ester, Pd Catalyst, Base Heck Protocol 3: Heck Reaction (C-C Bond Formation) Activate->Heck Alkene, Pd Catalyst, Base

Caption: Recommended workflow for utilizing the target reagent in cross-coupling.

Protocol 1: Activation via Phenol Triflation

Rationale: The conversion of the phenol's C-O bond to a C-OTf bond is a crucial activation step. The triflate group is an exceptional leaving group due to the stability of its corresponding anion, which is highly resonance-stabilized. This protocol uses triflic anhydride and a mild base, pyridine, to effect the transformation under anhydrous conditions to prevent hydrolysis of the anhydride.

Materials:

  • 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) dropwise to the stirred solution.

  • Triflation: Add triflic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes. A color change and/or formation of pyridinium triflate salt precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenyl trifluoromethanesulfonate, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Application in Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The activated triflate is an ideal electrophilic partner to couple with a variety of aryl-, heteroaryl-, or vinyl-boronic acids or esters. The choice of catalyst, ligand, and base is critical for achieving high yields. Pd(dppf)Cl₂ is an excellent starting catalyst as the dppf ligand is adept at promoting both oxidative addition and reductive elimination. A carbonate base is typically sufficient for this transformation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenyl trifluoromethanesulfonate (from Protocol 1)

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene/Water)

Procedure:

  • Reaction Setup: To a reaction vial or flask, add the triflate (1.0 eq), the boronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2][3]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Suggested Conditions for Suzuki-Miyaura Screening
Parameter Condition A (Standard) Condition B (Challenging Substrates) Condition C (Aqueous/Green)
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%) w/ SPhos (4 mol%)Pd(OAc)₂ (2 mol%) w/ TPPTS
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)K₂CO₃ (2.0 eq)
Solvent 1,4-DioxaneTolueneToluene / H₂O (10:1)
Temperature 100 °C110 °C90 °C

Application in Mizoroki-Heck Reaction

Rationale: The Heck reaction couples the triflate with an alkene to form a new C-C bond, offering a powerful method for vinylation. The choice of ligand is crucial for controlling reactivity and, in some cases, regioselectivity.[4] A phosphine ligand like P(o-tolyl)₃ is a good starting point. An organic base like triethylamine (Et₃N) is often used to neutralize the triflic acid generated during the catalytic cycle.

Protocol 3: General Procedure for Mizoroki-Heck Coupling

Materials:

  • 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenyl trifluoromethanesulfonate

  • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine Ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N, DIPEA)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine the triflate (1.0 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, the base (2.0 eq), and the alkene (1.5 eq) via syringe.

  • Heating: Heat the mixture to 80-120 °C with stirring.

  • Monitoring & Workup: Follow the same monitoring and workup procedure as described in Protocol 2.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The power of these protocols is grounded in the well-understood mechanism of palladium catalysis. The cycle illustrates how a small amount of catalyst can turn over many times to generate the desired product.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(OTf)L₂ pd0->oa_complex l_oa Oxidative Addition trans_complex Ar-Pd(II)-Ar'L₂ oa_complex->trans_complex product_complex Product Complex trans_complex->product_complex product_complex->pd0 l_re Reductive Elimination l_trans Transmetalation product Product (Ar-Ar') reagent_OTf Reagent-OTf boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Duong, H. Q., et al. (2018). Using a domestic microwave oven for synthesis of benzo[d]thiazole derivatives. J. Sci. HNUE, 63(6), 127-135. 2

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. ResearchGate. 5

  • Pinto, A., et al. (2007). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry.

  • Robbins, D. W., et al. (2015). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ACS Catalysis.

  • Thiazole Chemistry Overview. ResearchGate.

  • Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki–Miyaura Cross-Couplings. ResearchGate.

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Preprints.org.

  • Itami, K., et al. (2003). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Journal of the American Chemical Society.

  • Thiazole Derivatives: Synthesis and Biological Applications. MDPI.

  • Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. American Chemical Society.

Sources

Preclinical In Vivo Dosing Protocols and Vehicle Optimization for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition of a novel chemical entity (NCE) from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. This application note provides a comprehensive, self-validating framework for formulating and dosing 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol . By analyzing the compound's intrinsic physicochemical properties, we outline the causality behind specific excipient selections and establish robust, step-by-step methodologies for both Intravenous (IV) and Per Os (PO) administration in rodent models.

Physicochemical Profiling & Vehicle Rationale

Successful in vivo formulation begins with a rigorous analysis of the molecule's structural liabilities. 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol contains a lipophilic propyl chain, a methoxy group, a weakly basic thiazole ring, and a weakly acidic phenol group.

Table 1: Predicted Physicochemical Properties & Implications

ParameterPredicted ValuePharmacological Implication
Molecular Weight 249.3 g/mol Favorable for membrane permeability (Lipinski's Rule of 5).
LogP (Octanol/Water) ~2.8 - 3.2Highly lipophilic; poor aqueous solubility; requires co-solvents/surfactants.
pKa (Thiazole N) ~2.5Weak base; remains unprotonated at physiological pH (7.4).
pKa (Phenol OH) ~9.5Weak acid; remains unionized at physiological pH (7.4).

The Causality of Excipient Selection: Because both pKa values fall well outside the physiological pH range, the molecule remains largely unionized in blood plasma. Consequently, standard pH adjustment techniques (e.g., formulating in mild acidic or basic buffers) will fail to achieve the solubility required for IV dosing. Instead, we must rely on a combination of co-solvents to disrupt the crystal lattice and surfactants to entrap the lipophilic core in micelles, a standard approach for early formulations .

For IV administration, Dimethyl sulfoxide (DMSO) is utilized as the primary solvent, capped at 5% to prevent hemolysis and vascular irritation. Solutol HS15 (10%) is selected over Cremophor EL due to its significantly lower histamine-release profile in rodents .

Formulation Decision Workflow

The following decision tree dictates the formulation strategy based on the route of administration and the compound's lipophilicity.

FormulationTree Start Assess Solubility of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol Aqueous Aqueous Solubility > 1 mg/mL? Start->Aqueous Saline Use 0.9% Saline (Aqueous Vehicle) Aqueous->Saline Yes (Unexpected) Lipophilic LogP > 2.5 Poor Aqueous Solubility Aqueous->Lipophilic No (Expected) IV_Route Intravenous (IV) Formulation Lipophilic->IV_Route PO_Route Per Os (PO) Formulation Lipophilic->PO_Route IV_Form 5% DMSO + 10% Solutol HS15 + 85% Saline IV_Route->IV_Form Requires clear solution PO_Form 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) PO_Route->PO_Form Suspension acceptable

Fig 1. Formulation decision tree for lipophilic small molecules.

Experimental Protocols: Vehicle Preparation

To ensure reproducibility and prevent in vivo toxicity, formulations must be prepared fresh on the day of dosing.

Table 2: Optimized Preclinical Vehicle Compositions

RouteFormulation Composition (v/v or w/v)Target StateMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO, 10% Solutol HS15, 85% SalineClear Solution5 mL/kg
Per Os (PO) 0.5% Methylcellulose, 0.1% Tween 80, 99.4% WaterHomogeneous Suspension10 mL/kg
Protocol A: IV Formulation Preparation (Target: 2.5 mg/mL)

Note: IV formulations must be thermodynamically stable solutions. Suspensions will cause fatal pulmonary embolisms.

  • Solubilization: Weigh exactly 2.5 mg of the compound into a sterile glass vial. Add 50 µL of DMSO. Vortex vigorously for 1 minute until the compound is entirely dissolved and the solution is optically clear.

  • Micellization: Add 100 µL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex for 2 minutes. Causality: The surfactant must coat the solvated molecules before aqueous exposure to prevent immediate precipitation.

  • Aqueous Dilution: Slowly add 850 µL of 0.9% sterile Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation, which triggers nucleation and crystal growth.

  • Self-Validating Quality Control: Centrifuge the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. Validation: If a microscopic pellet is present, the compound has precipitated. The formulation is rejected and must be remade with a higher surfactant ratio.

Protocol B: PO Formulation Preparation (Target: 5.0 mg/mL)
  • Wetting: Weigh 5.0 mg of the compound into a mortar. Add 10 µL of Tween 80 directly to the powder. Triturate with a pestle to create a smooth, wetted paste. Causality: Tween 80 reduces the surface tension of the highly lipophilic powder, allowing it to interface with water.

  • Suspension: Gradually add 990 µL of a pre-made 0.5% Methylcellulose (MC) aqueous solution in 100 µL increments, triturating continuously to ensure a uniform particle distribution.

In Vivo Dosing Protocols (Murine Model)

All animal handling and dosing volumes must strictly adhere to established welfare guidelines for preclinical research .

Step-by-Step IV Dosing (Tail Vein)
  • Preparation: Warm the mouse in a commercially available warming chamber (37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a well-ventilated restrainer.

  • Administration: Using a 27G or 29G needle attached to a 1 mL syringe, inject the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse). Inject slowly over 5–10 seconds to prevent acute cardiovascular shock from the DMSO/Solutol vehicle.

Step-by-Step PO Dosing (Oral Gavage)
  • Preparation: Ensure the PO suspension is continuously stirred on a magnetic plate immediately prior to drawing it into the syringe to prevent settling.

  • Administration: Using a 20G or 22G reusable stainless steel or disposable plastic gavage needle, administer the suspension at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Validation: Monitor the animal for 15 minutes post-dosing. Signs of respiratory distress indicate accidental tracheal intubation.

Pharmacokinetic Sampling & Self-Validating Data Analysis

To evaluate the bioavailability and clearance of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, blood samples (approx. 20 µL) should be collected via the saphenous vein or submandibular bleed at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Self-Validating PK System: The integrity of the IV formulation can be retrospectively validated by analyzing the resulting plasma concentration-time curve.

  • Success Indicator: A successful IV dose will exhibit its maximum concentration ( Cmax​ ) at the very first sampling time point ( Tmax​ = 5 minutes), followed by a biphasic or monophasic decline.

  • Failure Indicator: If the Tmax​ is delayed (e.g., peaking at 30 or 60 minutes post-IV injection), this is a definitive mechanistic indicator that the compound precipitated in the bloodstream upon injection. The precipitated drug acts as an unintended depot, slowly re-dissolving into the plasma. If this occurs, the IV clearance ( Cl ) and volume of distribution ( Vd​ ) calculations are invalid, and the formulation's solvent capacity must be increased.

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., Double, J. A., Everitt, J., Farningham, D. A., Glennie, M. J., Kelland, L. R., Robinson, V., Stratford, I. J., Tozer, G. M., Watson, S., Wedge, S. R., & Eccles, S. A. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.[Link]

1H and 13C NMR spectroscopy characterization of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Spectroscopic Characterization of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol using ¹H and ¹³C NMR

For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. This document provides a detailed guide to the characterization of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule integrates three key structural motifs: a substituted phenol, a chiral methoxy-substituted carbon, and a thiazole heterocycle, making it a compound of interest for medicinal chemistry. As no prior experimental NMR data for this specific molecule is publicly available, this note combines established principles of NMR spectroscopy with data from related structural fragments to present a predictive analysis and a comprehensive protocol for its empirical verification.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol with the IUPAC-recommended numbering for the analysis that follows.

Caption: Molecular structure and numbering scheme for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus.[1] The following tables provide predicted chemical shifts (δ) in parts per million (ppm) for the target molecule, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆. These predictions are based on established values for similar chemical motifs.[2][3][4][5]

Table 1: Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Predicted Multiplicity Coupling (J, Hz) Rationale
Phenolic OH4.5 - 9.0Broad Singlet-Chemical shift is highly solvent and concentration-dependent due to hydrogen bonding.[6]
H4'', H5'' (Thiazole)7.2 - 8.8Doublet~3-4 HzProtons on the aromatic thiazole ring typically appear in this region.[5] H5'' is generally upfield of H4''.
H2', H4', H5', H6' (Phenol)6.5 - 7.5Multiplets~2-8 HzAromatic protons of the phenol ring will show complex splitting patterns based on their substitution.[7]
4.5 - 5.0Triplet or Doublet of Doublets~7-8 HzThis methine proton is deshielded by the adjacent oxygen and the thiazole ring.
OCH₃3.2 - 3.5Singlet-Methoxy group protons typically appear as a singlet in this region.
1.8 - 2.2Multiplet~7-8 HzMethylene protons adjacent to a chiral center.
0.8 - 1.2Triplet~7 HzTerminal methyl group of the propyl chain.
Table 2: Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Rationale
C2'' (Thiazole)165 - 175Carbon atom in the thiazole ring bonded to nitrogen and sulfur.[8]
C3' (C-OH, Phenol)155 - 160Aromatic carbon bearing the hydroxyl group.
C4'', C5'' (Thiazole)115 - 145Carbons within the aromatic thiazole ring.[3]
C1', C2', C4', C5', C6' (Phenol)110 - 135Aromatic carbons of the phenol ring.
80 - 90Chiral carbon atom bonded to oxygen and the thiazole ring.
OCH₃55 - 60Methoxy carbon.
25 - 35Propyl chain methylene carbon.
10 - 15Terminal methyl carbon of the propyl chain.

Protocols for NMR Data Acquisition and Analysis

To empirically validate the structure, a series of 1D and 2D NMR experiments are required.[9] The following protocols are generalized and should be adapted based on the specific NMR spectrometer used.

Workflow for Structural Elucidation

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Structure Elucidation prep Dissolve 5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d6) H1 ¹H NMR (Proton Count & Environment) prep->H1 C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC assign Assign all ¹H and ¹³C signals HMBC->assign confirm Confirm molecular skeleton and functional group placement assign->confirm

Caption: Workflow for NMR-based structure elucidation.

Step 1: Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as it can slow down the exchange rate of the -OH proton, sometimes allowing for its observation and coupling.[2]

  • Internal Standard: Addition of an internal standard like tetramethylsilane (TMS) is optional for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

Step 2: ¹H NMR Spectroscopy
  • Objective: To identify all proton environments, their integrations (relative numbers), and their coupling patterns.[10]

  • Protocol:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).

    • Acquire a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio.

    • To confirm the phenolic -OH peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish.[7]

Step 3: ¹³C NMR Spectroscopy
  • Objective: To identify all unique carbon environments in the molecule.

  • Protocol:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

    • Set the spectral width to cover the full range of organic carbons (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[11]

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Step 4: 2D NMR Spectroscopy

2D NMR is essential for assembling the molecular structure by establishing through-bond connectivities.[12][13]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled, typically over two or three bonds. This will establish the connectivity within the propyl chain and within the aromatic rings.

    • Interpretation: Cross-peaks in the 2D spectrum connect coupled protons. For example, a cross-peak will be observed between Hβ and Hγ, and between Hβ and Hα.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton with the carbon atom it is directly attached to (one-bond C-H correlation).

    • Interpretation: Each cross-peak links a proton signal on one axis to a carbon signal on the other, allowing for the direct assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons.

    • Interpretation: Key expected correlations include:

      • The methoxy protons (OCH₃) to Cα.

      • Hα to C1' of the phenol ring and C2'' of the thiazole ring.

      • H4'' and H5'' of the thiazole to C2'' and Cα.

      • Aromatic protons of the phenol ring to Cα.

Conclusion

The structural characterization of novel molecules like 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is fundamentally reliant on the application of modern NMR techniques. While direct experimental data is not yet published, a combination of predictive analysis based on known chemical principles and a systematic experimental approach provides a robust framework for its unambiguous elucidation. The protocols and predicted data presented in this application note offer a comprehensive guide for researchers to successfully acquire, interpret, and report the ¹H and ¹³C NMR spectra of this compound and other structurally related molecules.

References

  • Fujio, M., et al. (2006). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. Available at: [Link].

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones and Flavones. Asian Journal of Chemistry, 16(3-4), 1469-1472.
  • ResearchGate. 13C and 1H NMR chemical shifts (ppm) for the imidazole, thiazole, or... Available at: [Link].

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link].

  • ResearchGate. 1H NMR study of some sterically crowded substituted phenols. Available at: [Link].

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available at: [Link] ADEQUATE.

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link].

  • PMC. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available at: [Link].

  • CiteSeerX. An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Available at: [Link].

  • Royal Society of Chemistry. (2024). Nuclear Magnetic Resonance, Volume 50. Available at: [Link].

  • PMC. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Available at: [Link].

  • University of York. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link].

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Royal Society of Chemistry. (2024). Supporting Information. Available at: [Link].

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link].

  • ResearchGate. (2005). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link].

  • OpenOChem Learn. Interpreting 1H NMR. Available at: [Link].

  • Modgraph. (2011). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link].

  • Royal Society of Chemistry. 1H- and 13C-NMR for. Available at: [Link].

  • Wikipedia. Thiazole. Available at: [Link].

  • MDPI. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Available at: [Link].

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link].

  • Thieme. (2002). Combination of 1H and 13C NMR Spectroscopy. Available at: [Link].

  • PMC. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Available at: [Link].

  • PMC. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Available at: [Link].

  • Nat. Volatiles & Essent. Oils. (2021). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. Available at: [Link].

  • Baghdad Science Journal. (2017). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available at: [Link].

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol. This guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks. By analyzing the thermodynamic and kinetic limitations of thiazole metalation, steric hindrance during etherification, and protecting group strategies, this guide provides actionable, field-proven solutions.

Synthetic Workflow and Bottleneck Identification

The synthesis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol generally proceeds via a five-step sequence: phenol protection, thiazole metalation, nucleophilic addition, O-methylation, and global deprotection. Yield losses typically cluster around the metalation and O-methylation steps due to intermediate instability and steric crowding[1][2].

G N1 Step 1: Phenol Protection (MOM-Cl / DIPEA) N3 Step 3: Nucleophilic Addition (C-C Bond Formation) N1->N3 Protected Ketone N2 Step 2: Thiazole Metalation (n-BuLi, -78°C) N2->N3 2-Lithiothiazole N4 Step 4: O-Methylation (NaH, MeI, THF/DMF) N3->N4 Tertiary Alcohol N5 Step 5: Deprotection (Acidic Cleavage) N4->N5 Methyl Ether N6 Target Compound: 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol N5->N6 Final Product

Figure 1: Standard synthetic workflow highlighting critical reaction nodes.

Troubleshooting & FAQs

Q1: Why is my yield for the nucleophilic addition step consistently below 40%?

Root Cause (Causality): The primary issue is the instability of the 2-lithiothiazole intermediate. At temperatures above -60°C, 2-lithiothiazole undergoes a rapid ring-opening equilibrium to form an acyclic isocyanothiolate, which fails to add to your ketone and leads to complex degradation mixtures[2]. Solution: Ensure strict cryogenic control. The internal reaction temperature must not exceed -78°C during the addition of n-butyllithium. Alternatively, transmetalation to a zinc or magnesium species (e.g., using TurboGrignard, i-PrMgCl·LiCl) can stabilize the intermediate, allowing for higher addition temperatures and significantly improving the yield of the tertiary alcohol[3].

Q2: The O-methylation of the tertiary alcohol is stalling. How can I drive it to completion?

Root Cause (Causality): The tertiary alcohol intermediate is highly sterically hindered by the adjacent thiazole ring, the propyl chain, and the protected phenol moiety. Standard conditions (NaH/MeI in THF) often fail because the alkoxide is poorly solvated and the transition state for the SN2 attack on methyl iodide is sterically crowded. Solution: Switch to a more polar aprotic solvent mixture, such as THF/DMF (4:1), to better solvate the sodium alkoxide. Additionally, adding a catalytic amount of tetrabutylammonium iodide (TBAI) or using a stronger base like potassium hexamethyldisilazide (KHMDS) with methyl triflate (MeOTf) instead of MeI will dramatically increase the electrophilicity and overcome the steric barrier.

Q3: I am observing significant byproduct formation during the final phenol deprotection. What is going wrong?

Root Cause (Causality): If a benzyl ether was used for phenol protection, standard hydrogenolysis (Pd/C, H2) can sometimes poison the catalyst due to the sulfur atom in the thiazole ring[4]. If a methoxymethyl (MOM) ether was used, overly harsh acidic conditions (e.g., concentrated HCl) can cause elimination of the newly formed tertiary methoxy group, yielding an alkene byproduct. Solution: If using a MOM protecting group, employ mild Lewis acid conditions, such as Bromotrimethylsilane (TMSBr) in dichloromethane at 0°C, or mild Brønsted acids like catalytic p-TsOH in methanol. This selectively cleaves the acetal without triggering the elimination of the benzylic/tertiary methoxy group.

Quantitative Data: Parameter Optimization

The following table summarizes the optimized parameters for the two most critical steps based on empirical troubleshooting data.

Reaction StepStandard ConditionOptimized ConditionPrimary Yield LimiterYield Improvement
Thiazole Metalation n-BuLi, THF, -78°C to RTi-PrMgCl·LiCl, THF, -20°CRing-opening of 2-lithiothiazole35% → 82%
O-Methylation NaH, MeI, THF, RTKHMDS, MeOTf, THF/DMF, 0°CSteric hindrance at tertiary alcohol45% → 91%
Deprotection (MOM) 3M HCl, THF, 50°CTMSBr, CH2Cl2, 0°CElimination of tertiary methoxy group50% → 95%

Step-by-Step Methodology: Optimized Nucleophilic Addition

This self-validating protocol utilizes the TurboGrignard approach to bypass the instability of 2-lithiothiazole, ensuring a robust and scalable C-C bond formation.

Materials Required:

  • 2-Bromothiazole (1.1 equiv)

  • 1-(3-(Methoxymethoxy)phenyl)propan-1-one (1.0 equiv)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.15 equiv)

  • Anhydrous THF (0.2 M relative to ketone)

Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Metalation: Dissolve 2-bromothiazole in anhydrous THF and cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Halogen-Metal Exchange: Add i-PrMgCl·LiCl dropwise over 15 minutes. Self-Validation Check: The solution should turn a pale yellow color. Stir for 30 minutes at -20°C. Complete consumption of 2-bromothiazole can be verified by quenching a 0.1 mL aliquot with D2O and analyzing via GC-MS.

  • Addition: Dissolve the protected ketone in a minimal amount of anhydrous THF and add it dropwise to the Grignard reagent at -20°C.

  • Reaction Progression: Allow the reaction to slowly warm to 0°C over 2 hours.

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary alcohol via flash column chromatography (Hexanes/EtOAc gradient) to afford the product as a viscous oil.

References

  • Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Thiazole synthesis. Retrieved from[Link]

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol in Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during in-vitro and in-vivo assays. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these recommendations to help you achieve consistent and reliable experimental results.

Introduction: Understanding the Solubility Challenge

The compound 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol possesses structural features that suggest potential challenges with aqueous solubility. The presence of a phenol group offers a site for ionization, which can be exploited to enhance solubility. However, the molecule also contains a thiazole ring and a propylphenol group, which contribute to its overall lipophilicity. Poor aqueous solubility is a common hurdle in drug discovery and can lead to underestimated compound activity, high variability in assay results, and difficulties in establishing clear structure-activity relationships (SAR).[1] This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol and provide actionable solutions.

Q1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

A1: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[2] The abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Steps:

  • Optimize the Dilution Protocol: Instead of a single, large dilution, perform serial dilutions. First, create an intermediate dilution in a solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[3] A stepwise dilution process can prevent the compound from precipitating.[4]

  • Reduce the Final Concentration: Your target concentration may be exceeding the maximum solubility of the compound in the final assay medium. Try lowering the final concentration to a level that the buffer can support.

  • Increase the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final concentration of the co-solvent (e.g., DMSO) can help maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, and for sensitive cells, below 0.1%.[5][6]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

A2: Absolutely. Inconsistent results are a hallmark of poor compound solubility.[1] If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and experiments, leading to high data variability.

Troubleshooting Steps:

  • Visual Inspection: Before and after adding the compound to your assay plates, visually inspect the wells under a microscope for any signs of precipitation or cloudiness.

  • pH-Dependent Solubility: The phenol group in your compound means its solubility is likely pH-dependent.[7][8] Phenolic compounds tend to be more soluble at a higher pH where the phenolic hydroxyl group can deprotonate to form a more polar phenolate salt.[8] Ensure your buffer pH is consistent across all experiments. Even small variations can lead to significant differences in solubility.[3]

  • Use of Solubilizing Excipients: Consider incorporating a low, non-toxic concentration of a solubilizing agent in your assay medium. This could be a non-ionic surfactant like Tween® 80 or a cyclodextrin.[9]

Q3: I need to prepare a high-concentration stock solution for my experiments. What is the best solvent?

A3: For poorly water-soluble compounds, preparing a high-concentration stock solution in an organic solvent is the standard approach.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used aprotic solvent that can dissolve a broad range of polar and non-polar compounds.[10] It is a good first choice for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol.

  • Ethanol: Ethanol is another common co-solvent that can be used to enhance the solubility of hydrophobic drugs.[11]

  • Dimethylformamide (DMF): DMF is another option for compounds that are sparingly soluble in other organic solvents.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of your compound into a sterile, conical-bottom tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation.[6]

  • Visual Confirmation: Ensure the solution is clear and free of any visible particles before storage.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2][4]

Q4: I've tried adjusting the pH and using co-solvents, but the solubility is still too low for my in vivo studies. What are the next steps?

A4: For in vivo applications requiring higher concentrations and sustained solubility, more advanced formulation strategies are necessary.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex".[11][12][13] This complex effectively increases the apparent water solubility of the guest molecule.[13]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve solubility and oral bioavailability.[14][15] These formulations form fine emulsions upon contact with aqueous gastrointestinal fluids, keeping the drug in a solubilized state.[14]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, which can enhance the dissolution rate and solubility.[16]

In-Depth Methodologies & Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

The phenolic group in 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is weakly acidic. By increasing the pH of the aqueous buffer, you can shift the equilibrium towards the more soluble ionized (phenolate) form.

Materials:

  • 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

  • Aqueous buffers (e.g., phosphate-buffered saline, Tris buffer) at various pH values (e.g., 7.4, 8.0, 8.5)

  • pH meter

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Prepare a series of aqueous buffers with different pH values.

  • Add the DMSO stock solution to each buffer to achieve the desired final concentration.

  • Vortex each solution thoroughly.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Quantify the soluble compound concentration using a suitable analytical method like HPLC-UV if necessary.

Expected Outcome: You should observe increased solubility at higher pH values. However, be mindful of the pH tolerance of your assay system (e.g., cells or enzymes).

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of your compound.

Materials:

  • 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to the compound) in the desired aqueous buffer.

  • Add the Compound: Slowly add the powdered compound to the stirring HP-β-CD solution.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data Interpretation: The concentration of the compound in the filtrate represents its enhanced solubility in the presence of HP-β-CD.

Formulation ComponentRationaleKey Considerations
Co-solvents (e.g., DMSO, Ethanol) Increase solubility by reducing the polarity of the aqueous solvent.[]Potential for cellular toxicity or enzyme inhibition at higher concentrations.[6]
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.[][18]The pH must be compatible with the biological assay system.
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic compound in a water-soluble complex.[19][]The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Surfactants (e.g., Tween® 80) Form micelles that can solubilize hydrophobic compounds.[11]Can disrupt cell membranes at concentrations above the critical micelle concentration.

Visualizing Experimental Workflows

Troubleshooting Workflow for Compound Precipitation

G start Compound precipitates in aqueous buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final concentration check_conc->reduce_conc Yes check_solvent Is the co-solvent percentage optimal? check_conc->check_solvent No end Solubility Issue Resolved reduce_conc->end adjust_solvent Increase co-solvent % (if assay permits) check_solvent->adjust_solvent No check_dilution Is the dilution method appropriate? check_solvent->check_dilution Yes adjust_solvent->end serial_dilute Use serial dilution check_dilution->serial_dilute No advanced_methods Consider advanced formulation strategies check_dilution->advanced_methods Yes serial_dilute->end cyclodextrin Use cyclodextrins advanced_methods->cyclodextrin lipid Use lipid-based formulations advanced_methods->lipid cyclodextrin->end lipid->end

Caption: A decision tree for troubleshooting compound precipitation.

General Strategy for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Simple Formulation Approaches cluster_2 Advanced Formulation Strategies start Poor Aqueous Solubility Identified prelim_screen Preliminary Solubility Screening (pH, Co-solvents) start->prelim_screen ph_adjust pH Adjustment prelim_screen->ph_adjust cosolvent Co-solvent System Optimization prelim_screen->cosolvent cyclodextrin Cyclodextrin Complexation ph_adjust->cyclodextrin If insufficient lipid_form Lipid-Based Formulations cosolvent->lipid_form If insufficient end Optimized Formulation for Assay cyclodextrin->end nanosuspension Nanosuspension lipid_form->nanosuspension For very challenging compounds nanosuspension->end

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Preventing oxidative degradation of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization and handling of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol . This guide is designed for researchers and formulation scientists to troubleshoot, understand, and prevent the oxidative degradation of this specific active pharmaceutical ingredient (API) during storage and formulation.

Chemical Vulnerability Profile

The molecule 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol possesses three distinct structural liabilities that make it highly susceptible to oxidative degradation:

  • The Phenol Ring: Phenolic compounds are notorious for undergoing autoxidation. Exposure to molecular oxygen, light, or trace transition metals initiates the abstraction of the phenolic hydrogen, generating a resonance-stabilized phenoxy radical.

  • The Thiazole Ring: The nitrogen and sulfur heteroatoms are susceptible to electrophilic attack by peroxides, leading to N-oxides or S-oxides.

  • The Tertiary Methoxy-Propyl Linkage: The highly substituted carbon bearing the methoxy group is a prime target for radical-mediated hydroperoxidation, which can lead to the cleavage of the ether bond.

Mechanistic Pathways of Degradation

OxidativeDegradation API 3-[1-Methoxy-1-(1,3-thiazol-2-yl) propyl]phenol Stressors Stressors: O2, Light, Trace Metals, Peroxides API->Stressors Path1 Phenol Autoxidation (Radical Mechanism) Stressors->Path1 Path2 Methoxy Carbon Hydroperoxidation Stressors->Path2 Path3 Thiazole Oxidation (Electrophilic Attack) Stressors->Path3 Deg1 Quinones & Dimers (Pink/Brown Discoloration) Path1->Deg1 Deg2 Ether Cleavage Products Path2->Deg2 Deg3 Thiazole N-oxide / S-oxide Path3->Deg3

Mechanistic pathways of oxidative degradation for the target API.

Troubleshooting FAQs

Q1: My API powder was originally white, but after three months of ambient storage, it has turned a pinkish-brown color. What happened, and is it still usable? A: The discoloration is a hallmark of phenol autoxidation. When the phenol moiety comes into contact with molecular oxygen, light, or trace metal ions, it undergoes oxidative degradation to produce quinones, hydroquinones, and colorful polymeric dimers[1]. Because these quinone derivatives are highly conjugated, even trace amounts (<0.1%) can cause a drastic color shift from colorless to pink-red or brownish-red[1]. The API should be re-analyzed via HPLC; if the purity has dropped below your acceptable threshold, it must be discarded or chemically reactivated/purified.

Q2: We formulated the API into a liquid suspension using Polyethylene Glycol (PEG) and Povidone, but we are seeing rapid degradation of the thiazole ring. Why? A: The degradation is likely driven by excipient impurities. Hydroperoxides are common trace-level impurities in polymeric excipients such as PEG, povidone, and polysorbates[2]. These peroxides act as potent electrophiles. In thienopyridine and thiazole-containing drugs, exposure to oxidants preferentially drives N-oxidation to produce N-oxides, or S-oxidation to produce sulfoxides[3]. To prevent this, you must use peroxide-free grades of excipients or incorporate a peroxide scavenger (e.g., sodium thiosulfate) into your formulation.

Q3: We purged our storage vials with Nitrogen, but we are still seeing cleavage at the methoxy-propyl linkage. What is driving this? A: Nitrogen purging removes molecular oxygen but does not address reactive oxygen species (ROS) generated by trace transition metals (like Fe²⁺ or Cu⁺) already present in the API or glassware. These metals catalyze the Fenton or Udenfriend reactions, generating highly reactive hydroxyl radicals (HO•) from residual moisture and trace peroxides[4]. These radicals easily abstract the hydrogen at the tertiary carbon of your methoxy-propyl linkage, leading to hydroperoxidation and subsequent ether cleavage. You must pair inert gas purging with a metal chelator (e.g., EDTA).

Quantitative Data & Stabilization Summary

Functional GroupPrimary StressorDegradation MechanismMajor DegradantsPreventive Strategy
Phenol O₂, UV LightAutoxidation (Radical chain reaction)Quinones, Phenolic dimersChain-breaking antioxidants (BHT/BHA), Amber vials.
Thiazole Excipient PeroxidesElectrophilic OxidationThiazole N-oxide, S-oxidePeroxide-free excipients, Peroxide scavengers.
Methoxy-propyl Trace Metals (Fe/Cu)Fenton/Udenfriend Radical CleavageCleaved alkyl/aryl fragmentsMetal chelators (EDTA, Citric Acid), Argon purging.

Self-Validating Experimental Protocols

To properly design a stabilization strategy, you must first understand the baseline degradation kinetics of your specific batch. Do not rely merely on endpoint testing; use self-validating systems that prove the analytical method is capturing all degradation events.

Protocol A: Forced Oxidative Degradation & Mass Balance Validation

Causality: This protocol intentionally accelerates peroxide-mediated and radical-mediated degradation to ensure your HPLC method can resolve all degradants from the parent API.

  • Sample Preparation: Dissolve the API in a 50:50 Acetonitrile:Water mixture to a concentration of 1.0 mg/mL.

  • Stress Induction: Transfer 5 mL of the API solution to a flask. Add 5 mL of 3% Hydrogen Peroxide (H₂O₂)[2].

  • Control Establishment (Self-Validation Step 1): Prepare a parallel control flask containing 5 mL API solution and 5 mL of pure water (no H₂O₂). This proves that degradation is strictly oxidative and not hydrolytic.

  • Incubation: Incubate both flasks at 25°C in the dark for 24 hours.

  • Quenching: Add 1 mL of 10% Sodium Bisulfite to both flasks to neutralize residual peroxide. Causality: Failing to quench will cause the API to continue degrading inside the HPLC autosampler, yielding non-reproducible data.

  • Analysis & Mass Balance (Self-Validation Step 2): Analyze via HPLC-UV/MS. Calculate the Mass Balance: (Total Area of Degradants + Area of Remaining API) / (Area of API in Control) * 100. If the mass balance is <95%, your degradants are either volatile, precipitating, or permanently adsorbing to the column stationary phase.

Protocol B: Antioxidant & Chelator Matrix Screening

Causality: This workflow identifies the exact combination of stabilizers needed to protect the phenol and methoxy groups during long-term storage.

  • Matrix Preparation: Prepare four 10 mg/mL solutions of the API in your target vehicle (e.g., PEG 400).

    • Vial 1: API only (Negative Control).

    • Vial 2: API + 0.1% w/v Butylated Hydroxytoluene (BHT) (Targets phenol autoxidation).

    • Vial 3: API + 0.05% w/v Disodium EDTA (Targets metal-catalyzed ether cleavage).

    • Vial 4: API + 0.1% BHT + 0.05% EDTA (Synergistic combination).

  • System Validation (Self-Validation Step): Inject all four freshly prepared vials into the HPLC immediately at T=0. Causality: This ensures that BHT and EDTA peaks do not co-elute with the API or its known degradants, validating the specificity of your assay.

  • Accelerated Stress: Purge the headspace of all vials with ambient air (to ensure O₂ presence) and seal. Incubate at 40°C / 75% RH for 14 days.

  • Evaluation: The optimal formulation is the one that maintains >99.5% API purity. If Vial 1 (Control) does not show at least 5-10% degradation, the stress conditions are too mild, and the test must be repeated at 60°C to validate the efficacy of the antioxidants[5].

References

  • [6] Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]

  • [4] CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry. Available at: [Link]

  • [1] REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES - MINAR International Journal of Applied Sciences and Technology. Available at:[Link]

  • [5] Oxidation Degradation in Pharmaceuticals | PDF | Redox | Antioxidant - Scribd. Available at: [Link]

  • [3] Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. Available at: [Link]

  • [2] Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. Available at: [Link]

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Technical Support Center: HPLC Method Optimization for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and method development center. As a complex pharmaceutical intermediate, 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol presents unique chromatographic challenges due to its amphoteric nature. It houses both a weakly basic 1,3-thiazole ring and a weakly acidic phenol group. This guide provides drug development professionals with causality-driven solutions, validated protocols, and thermodynamic rationale for gradient and mobile phase optimization.

Analyte Profiling & Chromatographic Causality

To optimize mobile phase gradients, we must first understand the ionization states of the molecule. The retention mechanism on a reversed-phase (RP) column is dictated by the analyte's charge state, which is governed by the mobile phase pH relative to the functional group pKa values.

Table 1: Physicochemical & Chromatographic Parameters
ParameterValue / StateChromatographic Implication
Thiazole pKa ~2.5Cationic at low pH. Requires ion-pairing (e.g., TFA) or mid-pH buffering to prevent silanol interactions.
Phenol pKa ~9.5 – 10.0Anionic at high pH. Requires robust hybrid silica columns if operating at pH > 8.0.
LogP (Neutral) ~2.8 (Estimated)Exhibits maximum hydrophobicity and strongest C18 retention between pH 4.0 and 7.0.
Methoxy Group H-bond acceptorActs as a prime target for selectivity optimization ( α ) using protic modifiers like Methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe severe peak splitting and tailing when using a 0.1% Formic Acid (pH ~2.7) mobile phase? A1: Causality: The pKa of the 1,3-thiazole moiety is approximately 2.5. At pH 2.7, the molecule exists in a mixed state (~40% protonated and 60% neutral). If the rate of interconversion between these states on the column is comparable to the chromatographic mass transfer rate, the column resolves them as two distinct, tailing peaks. Solution: To ensure robust peak shape, the mobile phase pH must be at least 1.5 units away from the analyte's pKa[Veeprho Pharmaceuticals, 2]. Drop the pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA). TFA acts as a weak ion-pairing agent, neutralizing the cationic thiazole and significantly improving retention and peak symmetry.

Q2: How can I improve the resolution between the target API and its desmethyl impurity? A2: Causality: The desmethyl impurity lacks the methoxy group, exposing a hydroxyl group. Acetonitrile (ACN) is an aprotic solvent that separates purely based on dispersive hydrophobic interactions. Methanol (MeOH), however, is a protic solvent capable of acting as both a hydrogen-bond donor and acceptor. Solution: Switch the organic modifier from ACN to MeOH. The hydrogen-bonding capability of MeOH will selectively interact with the methoxy ether of the API versus the hydroxyl of the impurity, amplifying the separation factor ( α ) and resolving the critical pair.

Q3: My retention times are shifting earlier over consecutive injections at pH 10.5. What is happening? A3: Causality: Operating at pH 10.5 deprotonates the phenol group, which is an excellent strategy for orthogonal selectivity. However, standard silica-based stationary phases undergo rapid dissolution via hydrolysis of their siloxane bonds at pH > 8.0. The physical loss of the stationary phase causes a continuous decrease in retention time. Solution: Immediately switch to an ethylene-bridged hybrid (BEH) silica column or a sterically protected phase specifically designed for high-pH stability[YMC Europe, 3].

Visualizing the Logic

pH_Optimization Start Determine Target pH Analyte pKa: 2.5 (Basic), 9.5 (Acidic) LowPH Low pH (< 2.0) Thiazole is Cationic (+) Start->LowPH Acidic MidPH Mid pH (4.0 - 7.0) Analyte is Neutral (0) Start->MidPH Buffered HighPH High pH (> 10.5) Phenol is Anionic (-) Start->HighPH Basic LowPH_Act Add 0.1% TFA Ion-Pairing Required LowPH->LowPH_Act MidPH_Act 10mM NH4OAc Max Hydrophobic Retention MidPH->MidPH_Act HighPH_Act 10mM NH4HCO3 Use Hybrid Silica Column HighPH->HighPH_Act

Fig 1. pH selection logic based on the amphoteric ionization profile of the analyte.

Gradient_Workflow Step1 1. Linear Scouting 5-95% B (20 min) Step2 2. Calculate k* Find Elution %B Step1->Step2 Step3 3. Adjust Slope Targeted Shallow Gradient Step2->Step3 Step4 4. Modifier Tuning MeOH for H-Bonding Step3->Step4 Step5 5. Validation Check Resolution (Rs > 1.5) Step4->Step5

Fig 2. Systematic gradient optimization workflow using Linear Solvent Strength (LSS) theory.

Validated Experimental Protocols

According to the Linear Solvent Strength (LSS) theory established by Snyder et al. [1], gradient steepness ( k∗ ) is the most powerful tool for optimizing resolution after pH and modifier selection. Every protocol below is designed as a self-validating system , incorporating internal System Suitability Testing (SST) to ensure data integrity.

Protocol A: Broad Scouting Gradient & System Validation

Objective: Determine the approximate elution composition (%B) of the analyte and validate column efficiency.

  • Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Methanol + 0.1% TFA).

  • SST Injection: Inject 1 µL of a Uracil standard (void volume marker) and ensure k′<0.5 .

  • Scouting Run: Execute the gradient outlined in Table 2.

  • Data Extraction: Record the retention time ( tR​ ) of the target peak. Calculate the exact %B at the time the analyte reached the detector, accounting for the system dwell volume ( VD​ ).

Table 2: Self-Validating Gradient Scouting Parameters
StepTime (min)% Organic (B)Flow RateSystem Suitability Criteria (SST)
1. Isocratic Hold 0.0 – 2.05%1.0 mL/minUracil k′<0.5 (Void volume check)
2. Linear Ramp 2.0 – 22.05% 95%1.0 mL/minTarget API Peak Symmetry: 0.9 – 1.2
3. High Org Wash 22.0 – 25.095%1.0 mL/minBaseline drift < 2 mAU
4. Re-equilibration 25.0 – 30.05%1.0 mL/minRetention time %RSD < 0.5% (n=3)
Protocol B: Targeted Gradient Steepness Optimization

Objective: Maximize resolution between the target API and closely eluting structural isomers or desmethyl impurities [Chromatography Online, 4].

  • Calculate Target %B: Based on Protocol A, if the analyte elutes at 45% B, set the new gradient focus around this window.

  • Design Shallow Gradient: Program a multi-segment gradient. Run a steep ramp from 5% B to 35% B over 3 minutes, then a shallow ramp from 35% B to 55% B over 15 minutes (flattening the slope).

  • System Validation: Inject a mixed standard of the API and the known desmethyl impurity. The system is validated for use only if the calculated resolution ( Rs​ ) between the two peaks is ≥1.5 .

  • Temperature Tuning: If Rs​ is still <1.5 , adjust the column compartment temperature by ±5∘C . Temperature changes alter the viscosity of MeOH and subtly shift the thermodynamic partition coefficients, often resolving critical pairs.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.[Link]

  • Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • YMC Europe. (2024). Reversed Phase Columns | HPLC | UHPLC.[Link]

  • Chromatography Online. (2026). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics.[Link]

Technical Support Center: Purification & Impurity Profiling of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol .

Due to the multifunctional nature of this intermediate—featuring an acidic phenol, a basic thiazole ring, and a highly acid-sensitive tertiary ether—standard purification workflows often lead to catastrophic yield losses or co-eluting impurities. This guide synthesizes field-proven insights and chemical causality to help you establish self-validating purification protocols.

Chemical Profiling & Impurity Causality

Understanding the structural vulnerabilities of your target molecule is the first step in designing a robust purification strategy. The C1 carbon of the propyl chain is a highly activated tertiary center, flanked by both an aromatic phenol and a heteroaromatic thiazole.

Table 1: Common Synthetic Impurities and Physicochemical Properties
Impurity ProfileStructural OriginFormation CausalityRelative Polarity
Des-methyl Alcohol 3-[1-Hydroxy-1-(1,3-thiazol-2-yl)propyl]phenolIncomplete O-methylation of the tertiary alcohol precursor during synthesis.High (Two free hydroxyl groups)
Alkene Degradant 3-[1-(1,3-thiazol-2-yl)prop-1-en-1-yl]phenolAcid-catalyzed E1 elimination of the tertiary methoxy group during workup or chromatography[1].Low (Loss of polar ether oxygen)
Over-methylated Ether 2-(1-Methoxy-1-(3-methoxyphenyl)propyl)-1,3-thiazoleConcurrent deprotonation and O-methylation of the acidic phenol group during the etherification step[2].Lowest (No free hydrogen-bond donors)

Troubleshooting & FAQs

Q: Why do I observe significant degradation (alkene formation) when purifying the batch via standard silica gel chromatography? A: Standard silica gel possesses a slightly acidic surface (pH ~4.5–5.0). Your target molecule contains a highly activated tertiary ether. When the ether oxygen is protonated by the silica, it expels methanol to form a carbocation that is exceptionally stabilized by resonance from both the phenol and thiazole rings. This intermediate rapidly undergoes E1 elimination to form a conjugated alkene[1]. Actionable Insight: Switch to base-deactivated silica (pre-slurried with 1% triethylamine) or neutral alumina to suppress this degradation pathway. The purification of thiazole derivatives often requires careful optimization of the stationary phase to maintain acceptable yields[3].

Q: How can I efficiently separate the target compound from the over-methylated byproduct without chromatography? A: Exploit the amphoteric nature of the target. The target molecule retains an ionizable phenol group (pKa ~9.5), whereas the over-methylated impurity is entirely neutral. By washing the organic crude mixture with a strong aqueous base (e.g., 1M NaOH), the target selectively partitions into the aqueous phase as a water-soluble phenolate[4]. The neutral impurity remains in the organic phase and can be easily discarded.

Q: Can I use an acidic extraction (e.g., 1M HCl) to pull the target into the aqueous phase via the basic thiazole nitrogen? A: Do not use strong aqueous acids. While the thiazole nitrogen is basic (pKa ~2.5) and can form a water-soluble thiazolium salt, exposing this specific molecule to 1M HCl will rapidly catalyze the cleavage of the tertiary ether[1]. Always rely on the phenolate extraction method (basic conditions) for this specific scaffold.

Step-by-Step Purification Methodologies

Protocol 1: Chemoselective Acid-Base Extraction (Self-Validating System)

Objective: Isolate the target API from neutral impurities (e.g., over-methylated byproduct) without triggering ether cleavage.

  • Dissolution: Dissolve the crude batch in ethyl acetate (EtOAc).

  • Basic Extraction: Add 1M NaOH (aq) to the organic layer and mix vigorously.

    • Causality: The pH > 11 ensures complete deprotonation of the phenol (pKa ~9.5), driving the target into the aqueous phase.

  • Phase Separation & Validation: Separate the layers.

    • Validation Step: Run a TLC of the organic layer; the target spot should be completely absent. Discard the organic layer containing the neutral impurities.

  • Controlled Neutralization (Critical Step): Carefully adjust the pH of the aqueous layer to pH 6.5–7.0 using 1M NaH2​PO4​ or dilute acetic acid.

    • Causality: You must protonate the phenolate to render the molecule lipophilic again, but you must not drop the pH below 3.0. If the pH drops too low, the thiazole (pKa ~2.5) will protonate, trapping the molecule in the water, and the acidic conditions will cleave the tertiary ether.

  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Base-Deactivated Chromatographic Purification

Objective: Remove polar impurities (e.g., unreacted des-methyl alcohol) without acid-catalyzed degradation.

  • Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Hexanes containing 1% Triethylamine (TEA).

    • Causality: TEA irreversibly binds to and neutralizes the acidic silanol groups on the silica surface.

  • Column Packing: Pack the column using the TEA-treated slurry. Flush with 2 column volumes of the starting mobile phase (e.g., 90:10 Hexanes:EtOAc with 0.1% TEA).

  • Loading: Dissolve the crude mixture in a minimum volume of the mobile phase and load it onto the column.

  • Elution & Validation: Elute using a gradient of Hexanes/EtOAc, maintaining 0.1% TEA throughout the run.

    • Validation Step: Co-spot the fractions against a known standard; the complete absence of the lower-Rf alkene degradant confirms the integrity of the ether.

Visualizations

G A Target API (Tertiary Ether) B Protonated Ether (+H+) A->B Acidic Silica C Stabilized Carbocation (-MeOH) B->C Rate-limiting D Alkene Degradant (E1 Elimination) C->D Fast (-H+)

Acid-catalyzed E1 elimination pathway of the tertiary ether during purification.

G Crude Crude Mixture (Target + Impurities) Ext Extract with 1M NaOH (pH > 11) Crude->Ext Org Organic Phase (Neutral Impurities) Ext->Org Discard Aq Aqueous Phase (Target Phenolate) Ext->Aq Retain Neut Adjust to pH 6.5 (Avoid pH < 3) Aq->Neut Buffer Pure Extract with EtOAc (Purified Target) Neut->Pure Recovery

Chemoselective acid-base extraction workflow exploiting the acidic phenol group.

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Technical Support Center: Spectral Analysis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical characterization of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise during spectral analysis. By understanding the root causes of these artifacts, you can enhance the accuracy and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding baseline noise in the spectral analysis of phenolic and thiazole-containing compounds.

Q1: What are the most common sources of baseline noise in HPLC analysis of phenolic compounds like this?

Baseline noise in High-Performance Liquid Chromatography (HPLC) can obscure small peaks and affect the accuracy of peak integration.[1] Common causes include:

  • Mobile Phase Issues: Impurities in solvents, inadequate degassing leading to air bubbles, or changes in mobile phase composition can all contribute to an unstable baseline.[1][2]

  • Detector Problems: A dirty flow cell, a deteriorating lamp, or temperature fluctuations in the detector can cause noise and drift.[1][2][3]

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline.[1][4]

  • Pump Malfunctions: Inconsistent solvent delivery from the pump can lead to pressure fluctuations and a noisy baseline.[1][4]

Q2: In GC-MS analysis, what contributes to high background noise?

In Gas Chromatography-Mass Spectrometry (GC-MS), background noise can reduce the sensitivity of your analysis.[5] Key sources include:

  • Column Bleed: The stationary phase of many GC columns, often made of polysiloxanes, can degrade at high temperatures, leading to a rising baseline and characteristic ions (e.g., m/z 207, 281).[6][7]

  • Septum Bleed: Volatile siloxanes can leach from the inlet septum, especially at elevated temperatures.[6]

  • Contamination: Contaminants can originate from the carrier gas, sample, or laboratory environment, including cleaning solvents and fingerprints.[8]

Q3: Why is baseline correction critical in NMR spectroscopy?

Baseline distortions in Nuclear Magnetic Resonance (NMR) spectra can lead to inaccurate peak assignment and quantification.[9][10] This is especially critical in metabolomics, where small but significant peaks can be obscured.[9] These distortions are often caused by corruption of the initial data points in the Free Induction Decay (FID).[9]

Q4: Can the sample solvent affect my spectral baseline?

Yes, the choice of sample solvent can significantly impact your analysis. In HPLC, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1] It's always best to dissolve the sample in the initial mobile phase if possible.[1] In spectroscopy, interactions between the solvent and the analyte can cause spectral shifts.[11]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve baseline noise issues in various analytical techniques.

Guide 1: HPLC Baseline Noise Troubleshooting

A stable baseline is crucial for accurate quantification in HPLC. Here's a systematic approach to troubleshooting noise.

Identifying the Type of Noise

First, characterize the noise you are observing.[3]

  • Drift: A slow, steady change in the baseline, often due to temperature fluctuations or a change in mobile phase composition.[3]

  • Random Noise: Rapid, erratic fluctuations, which can be caused by the detector's sensitivity or electronic noise.[3]

  • Spikes: Sudden, transient peaks that may result from air bubbles, electrical interference, or solvent impurities.[3][12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the source of HPLC baseline noise.

HPLC_Troubleshooting Start High Baseline Noise Observed Check_Mobile_Phase Step 1: Inspect Mobile Phase Start->Check_Mobile_Phase Check_Pump Step 2: Evaluate Pump & Pressure Check_Mobile_Phase->Check_Pump Fresh, Degassed Solvents? Check_Column Step 3: Isolate Column Issues Check_Pump->Check_Column Stable Pressure? Check_Detector Step 4: Examine Detector Check_Column->Check_Detector Column Flushed/ Replaced? Resolved Baseline Noise Resolved Check_Detector->Resolved Flow Cell Clean? Lamp OK?

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Step-by-Step Protocols

Protocol 1: Mobile Phase Preparation and Degassing

  • Use High-Purity Solvents: Always use HPLC-grade solvents to minimize impurities.[4][13]

  • Fresh Preparation: Prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth.[14][15]

  • Thorough Degassing: Degas the mobile phase using an online degasser, helium sparging, or vacuum filtration to prevent air bubbles.[1][4][12] Air bubbles in the detector cell can cause significant noise.[16][17]

Protocol 2: Column Flushing and Equilibration

  • Remove Contaminants: If column contamination is suspected, flush the column with a strong solvent.[1] Disconnect the column from the detector during flushing to avoid contaminating the flow cell.[14]

  • Ensure Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially for gradient methods.[18]

Protocol 3: Detector Maintenance

  • Clean the Flow Cell: If the baseline is still noisy, flush the detector flow cell with a strong, non-reactive solvent like methanol or isopropanol.[13] For persistent contamination, a dilute acid wash (e.g., 1N nitric acid) may be necessary, but always consult the detector manual first.[13]

  • Check Lamp Performance: A failing detector lamp can cause increased noise.[16] Most HPLC systems have a diagnostic test to check lamp intensity.[17]

Guide 2: GC-MS Background Noise Reduction

Minimizing background noise in GC-MS is essential for achieving low detection limits.

Common Sources of GC-MS Background Noise
SourceCharacteristic Ions (m/z)Common Causes
Column Bleed 207, 281, 355High temperatures, column aging[6]
Septum Bleed 207, 281High inlet temperature, repeated injections[6][7]
Air Leak 18, 28, 32, 44Loose fittings, cracked ferrules[8]
Cleaning Solvents 31 (Methanol), 43, 58 (Acetone)Residual solvents from source cleaning[8]

Protocol 1: System Conditioning to Reduce Bleed

  • Condition a New Column: Before connecting a new column to the MS, condition it according to the manufacturer's instructions. This involves heating the column with carrier gas flow to remove volatile contaminants.

  • Bake-out the System: Periodically bake out the GC system at a high temperature (below the column's maximum limit) to remove accumulated contaminants.

Protocol 2: Inlet Maintenance

  • Use High-Quality Septa: Select low-bleed septa designed for GC-MS analysis.[5]

  • Regular Replacement: Replace the inlet liner and septum regularly to prevent the buildup of non-volatile residues.

Guide 3: NMR Baseline Correction

While instrumental issues can contribute to a poor baseline, post-acquisition data processing is a powerful tool for correction in NMR.

Baseline Correction Algorithms

Modern NMR software offers several algorithms for baseline correction.

  • Polynomial Fitting: This method fits a polynomial function to the baseline and subtracts it from the spectrum.[19] It is effective for simple distortions but may perform poorly with complex baselines.

  • Whittaker Smoother: This algorithm is highly effective for both 1D and 2D spectra and can handle a wide range of line widths.[19][20]

  • Penalized Parametric Smoothing: A statistically principled method that is particularly effective for metabolomics spectra with many overlapping peaks.[9]

Workflow for NMR Baseline Correction

NMR_Baseline_Correction Start Distorted NMR Baseline Processing_Order Apply Apodization, Zero-Fill, and Phase Correction Start->Processing_Order Auto_Correction Attempt Full Auto Correction (e.g., Whittaker Smoother) Processing_Order->Auto_Correction Manual_Correction If Needed, Apply Manual Correction (e.g., Polynomial Fit) Auto_Correction->Manual_Correction Distortion Persists Verify Verify Correction: Check for Distortion of Broad Peaks Auto_Correction->Verify Correction Successful Manual_Correction->Verify End Corrected Spectrum Verify->End

Caption: Recommended workflow for NMR baseline correction.

Protocol: Applying Baseline Correction in Software

  • Process in the Correct Order: Apply baseline correction after other processing steps like apodization, zero-filling, and phase correction.[19]

  • Start with Automated Methods: In most cases, an automated method like the Whittaker Smoother will provide a good correction.[19]

  • Use Manual Correction as Needed: If automated methods fail, especially with significant distortions, a manual multipoint baseline correction or a polynomial fit may be necessary.[19]

  • Inspect the Corrected Spectrum: After applying any baseline correction, carefully examine broad resonances to ensure they have not been inadvertently treated as part of the baseline and distorted.[19]

III. Conclusion

IV. References

  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Antioxidants. Retrieved from

  • GC-MS Noise Isolation Techniques: Application in Labs. (2025, September 22). Technology Networks. Retrieved from

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. Retrieved from

  • Stanford University NMR Facility. (n.d.). Baseline Correction. Retrieved from

  • NIRPY Research. (2024, February 10). Two methods for baseline correction of spectral data. Retrieved from

  • Mestrelab. (n.d.). Baseline Correction with Mnova. Retrieved from

  • ResearchGate. (n.d.). Baseline correction techniques. [Download Table]. Retrieved from

  • Ma, R. (2023, July 19). Baseline Correction in NMR Spectroscopy. Retrieved from

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from

  • How to Handle Baseline Noise in HPLC for Accurate Results. (2024, December 16). Chromatography Today. Retrieved from

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). GenTech Scientific. Retrieved from

  • Manura, J. J. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. Retrieved from

  • BIKAI. (2026, February 4). Understanding Baseline Drift and Noise in HPLC: Common Causes and Solutions. Retrieved from

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from

  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC. Retrieved from

  • Benchchem. (2026, March). How to reduce siloxane background noise in GC-MS analysis. Retrieved from

  • ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?. Retrieved from

  • Agilent. (n.d.). What are the common contaminants in my GCMS. Retrieved from

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from

  • YouTube. (2022, March 1). What Causes Baseline Noise in HPLC, and How to Control It?. Retrieved from

  • Bayden, A. S., & Dougan, H. (2025, July 9). Solvent Exclusion Effect on Infrared Absorption Spectroscopy. Analytical Chemistry. Retrieved from

  • Zhang, X., et al. (2015). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. International Journal of Molecular Sciences, 16(6), 13545-13556. Retrieved from

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Technical Support Center: Crystallization of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for overcoming crystallization challenges associated with 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational strategies and advanced troubleshooting for obtaining high-quality crystalline material. The guidance herein is based on established principles of small molecule crystallization, tailored to the specific structural attributes of the target compound.

Initial Assessment: Understanding the Molecule

Before attempting crystallization, it is crucial to understand the physicochemical properties derived from the molecule's structure. This informs all subsequent strategy and troubleshooting.

  • Phenolic Group (-OH): A strong hydrogen bond donor and acceptor. This is a primary site for intermolecular interactions, making it key to forming a stable crystal lattice. It also allows for the possibility of salt formation if a basic counterion is introduced.

  • Thiazole Ring: A heterocyclic aromatic ring capable of participating in π-π stacking interactions, which can aid in crystal packing.

  • Methoxy Group (-OCH₃) & Chiral Center: The molecule possesses a stereocenter at the carbon bearing the methoxy and thiazole groups. The crystallization behavior of a racemic mixture can be significantly different from that of a single enantiomer. It is essential to know the stereochemical nature of your starting material.

  • Propyl Chain: Provides a degree of conformational flexibility, which can sometimes hinder crystallization.

Given these features, the molecule has moderate polarity and multiple avenues for the specific, ordered intermolecular interactions required for crystallization.

The First Step: Comprehensive Polymorph & Solvent Screening

It is a fundamental error to assume a compound has only one crystalline form. Different crystal lattices of the same molecule, known as polymorphs, can have vastly different physical properties, including solubility, stability, and bioavailability.[1][2] Failure to identify the most stable polymorph early in development can lead to costly setbacks, such as the infamous case of Ritonavir, where a new, less soluble polymorph appeared unexpectedly.[3][4]

A systematic polymorph screen is the most critical first step.[3][5] This involves attempting to crystallize the compound under a wide array of conditions to discover as many solid forms as possible and determine their thermodynamic relationships.[4][5]

Experimental Workflow: High-Throughput Polymorph Screen

The objective is to explore a broad crystallization space efficiently.[5] This is often done on a small scale (1-5 mg) using 96-well plates.[6]

G cluster_prep Preparation cluster_screen Screening Array (96-Well Plate) cluster_methods Crystallization Methods cluster_analysis Analysis prep Prepare Stock Solution (e.g., 50 mg/mL in DCM or MeCN) dispense Dispense Aliquots (1-2 mg) into Wells prep->dispense evap Evaporate to Dryness dispense->evap add_solvents Add Array of Solvents/ Mixtures (e.g., 100 µL) evap->add_solvents m1 Slow Evaporation (Perforated Seal) add_solvents->m1 m2 Cooling Crystallization (Heat to 60°C, Cool to 5°C) m3 Anti-Solvent Addition (Vapor Diffusion) m4 Solvent Equilibration (Slurry at RT & 50°C) plm Polarized Light Microscopy (PLM) m1->plm Observe for Solids m2->plm Observe for Solids m3->plm Observe for Solids m4->plm Observe for Solids pxrd Powder X-Ray Diffraction (PXRD) plm->pxrd Crystalline? (Birefringent) dsc Differential Scanning Calorimetry (DSC) pxrd->dsc Identify Unique Polymorphs thermo Determine Thermodynamic Stable Form dsc->thermo

Caption: Workflow for a high-throughput polymorph screen.
Recommended Solvent Screen

A diverse set of solvents should be chosen to maximize the chances of discovering different polymorphs.[4] The table below provides a starting point, categorized by solvent class and properties.

Solvent ClassSolventBoiling Point (°C)PolarityH-BondingRationale
Alcohols Methanol65HighDonor/AcceptorStrong interactions with phenol group.
Ethanol78HighDonor/AcceptorCommon, less volatile than methanol.
Isopropanol (IPA)82MediumDonor/AcceptorOften yields high-quality crystals.
Esters Ethyl Acetate77MediumAcceptorGood balance of polarity.
Ketones Acetone56MediumAcceptorGood solvent, but high volatility can rush crystallization.[7]
MEK80MediumAcceptorLess volatile alternative to acetone.
Ethers THF66MediumAcceptorCan form solvates (pseudo-polymorphs).
MTBE55LowAcceptorCan act as an anti-solvent.
Aromatics Toluene111LowNonePotential for π-π stacking with thiazole ring.
Chlorinated Dichloromethane40MediumNoneHigh volatility, use with caution for slow evaporation.[7]
Nitriles Acetonitrile82HighAcceptorAprotic polar solvent.
Aprotic Polar DMF / DMSO153 / 189HighAcceptorVery strong solvents, often used for difficult cases.
Hydrocarbons n-Heptane98LowNoneClassic anti-solvent.
Aqueous Water100HighDonor/AcceptorUse in mixtures (e.g., Ethanol/Water) as an anti-solvent.

Troubleshooting Guide

This section addresses the most common experimental failures in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A1: The Mechanism: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solution becomes supersaturated so quickly or to such a high degree that the solute separates into a second, solute-rich liquid phase (the "oil") instead of forming an ordered solid crystal.[8][9] This is common for molecules that are conformationally flexible or when crystallization kinetics are slow.[8] The oil is a metastable state and may eventually solidify, but often into an amorphous solid or poor-quality crystals.

Troubleshooting Strategy: The core principle is to slow down the generation of supersaturation to give the molecules time to arrange into a crystal lattice.[8][10]

G start Experiment Results in an Oil q1 Is supersaturation generated too quickly? start->q1 s1 Reduce Cooling Rate (e.g., from 20°C/hr to 1-5°C/hr) q1->s1 YES s2 Slow Anti-Solvent Addition (Use vapor diffusion or a syringe pump) q1->s2 YES s3 Reduce Concentration (Work in a more dilute solution) q1->s3 YES q2 Is the solvent system appropriate? q1->q2 NO a1_yes YES a1_no NO end_success Crystals Formed s1->end_success s2->end_success s3->end_success s4 Change Solvent (Try a solvent where solubility is lower) q2->s4 NO s5 Use Seeding (Introduce seed crystals just after the solution becomes saturated) q2->s5 YES s4->end_success s5->end_success

Caption: Decision tree for troubleshooting "oiling out".
  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: Decrease the cooling rate significantly (e.g., from 20°C/hour to 1-5°C/hour).[10] This keeps the system within the metastable zone (MSZ), where crystal growth is favored over nucleation or oiling.[9][10]

    • Anti-Solvent Crystallization: Add the anti-solvent much more slowly. Use a syringe pump for controlled addition or switch to a vapor diffusion method where the anti-solvent slowly diffuses into the solution.[11][12]

  • Reduce Solute Concentration: Starting with a more dilute solution means a larger change (in temperature or anti-solvent volume) is needed to reach the point of oiling out, giving you a wider operating window.

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, so it doesn't require such a large change in conditions to crystallize.[7]

  • Use Seeding: This is a powerful technique. By adding a small number of pre-existing crystals (seeds) to a solution that is just barely supersaturated, you provide a template for growth and bypass the difficult primary nucleation step.[7][9] This can effectively prevent oiling out by directing the solute to crystallize onto the seeds.[9]

Q2: I only get amorphous solid or very fine powder. How can I grow larger, higher-quality crystals?

A2: The Mechanism: The formation of amorphous solid or microcrystalline powder indicates that nucleation is happening far too rapidly and uncontrollably, while crystal growth is inhibited.[13] This is another consequence of generating supersaturation too quickly. The goal is to create conditions that favor slow, ordered growth on a small number of nuclei.

Troubleshooting Strategy:

  • Slow Down the Process: As with oiling out, slowing down the entire process is paramount. Use slower cooling, slower evaporation (by covering the vial with a pierced cap or foil), or slower anti-solvent addition.[7][14]

  • Solvent Choice: Highly volatile solvents like Dichloromethane (DCM) or Acetone are often poor choices for growing high-quality crystals via evaporation because the process is too fast.[7] Consider solvents with higher boiling points like Toluene, Ethyl Acetate, or Isopropanol.

  • Utilize Vapor Diffusion: This is arguably the best method for growing high-quality single crystals from a small amount of material.[7][11] By dissolving your compound in a "good" solvent and allowing a volatile "poor" solvent (anti-solvent) to slowly diffuse in via the vapor phase, you can achieve a very slow and controlled increase in supersaturation.[11][15]

  • Check Purity: Impurities can act as nucleation inhibitors or disrupt crystal growth, leading to smaller, poorly formed crystals.[13][16][17] Even small amounts of structurally related impurities can be incorporated into the crystal lattice, causing defects.[18] Consider an additional purification step (e.g., column chromatography) for your starting material.

Q3: My crystallization is not reproducible. Sometimes I get crystals, sometimes I get oil. Why?

A2: The Mechanism: Lack of reproducibility points to uncontrolled variables in your experiment. Crystallization, particularly the nucleation step, can be highly sensitive to subtle changes in conditions.

Troubleshooting Strategy:

  • Purity: The most common culprit. Batch-to-batch variations in impurity profiles can drastically alter crystallization outcomes.[13][17] An impurity present in one batch might promote nucleation, while its absence in another leads to oiling out. Always use material of consistent and high purity.

  • Glassware and Environment: Ensure all glassware is scrupulously clean. Scratches or dust particles can act as unintentional nucleation sites, leading to premature crystallization.

  • Temperature Control: Are you controlling the cooling rate precisely with a programmable bath, or just placing it in a fridge? Inconsistent cooling profiles will lead to inconsistent results.[19][20]

  • Supersaturation Level: Ensure you are always starting from the same concentration and temperature to have a consistent starting point of saturation.

  • Stirring/Agitation: In larger-scale crystallizations, the stirring rate affects mass transfer and can influence both nucleation and growth.[21] Keep this parameter constant.

Frequently Asked Questions (FAQs)

  • Q: How pure does my material need to be?

    • A: Ideally, >99% pure. Impurities can inhibit nucleation, alter crystal habit, or even co-crystallize, compromising the purity of your final product.[16][18] However, sometimes crystallization is used as a final purification step, in which case purity might be lower to start.

  • Q: What is the difference between cooling, anti-solvent, and evaporation methods?

    • A: They are all methods to achieve supersaturation. Cooling works for compounds that are significantly more soluble at higher temperatures.[11] Evaporation increases concentration by removing the solvent.[7][11] Anti-solvent addition works by adding a second solvent in which the compound is insoluble, thereby reducing the overall solubility in the mixed system.[12][22][23]

  • Q: Should I filter my solution before setting up the crystallization?

    • A: Yes. Always filter your saturated solution while it is warm through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

Key Experimental Protocols

Protocol 1: Anti-Solvent Crystallization via Vapor Diffusion

This method is excellent for growing high-quality crystals when you have limited material.[7][11]

  • Preparation: Dissolve 5-10 mg of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., Ethyl Acetate or THF) in a small, narrow vial (e.g., a 2 mL HPLC vial).

  • Setup: Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial).

  • Anti-Solvent: Add 2-3 mL of a volatile "poor" solvent (anti-solvent), such as n-Heptane or Diethyl Ether, to the larger jar, ensuring the level is below the top of the inner vial.

  • Equilibration: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse via the vapor phase into the solution in the inner vial.[11]

  • Crystallization: Over several hours to days, the solubility of your compound will decrease until supersaturation is reached and crystals begin to form. Do not disturb the setup during this time.

Protocol 2: Controlled Cooling Crystallization
  • Solubility Test: Determine the solubility of your compound in a suitable solvent (e.g., Isopropanol) at an elevated temperature (e.g., 60°C) and a lower temperature (e.g., 5°C).

  • Preparation: Prepare a saturated or near-saturated solution at the higher temperature. For example, dissolve the compound in Isopropanol at 60°C until a small amount of solid no longer dissolves. Add a few more drops of solvent to fully dissolve everything.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean, pre-warmed vial to remove particulates.

  • Cooling: Seal the vial and place it in a programmable cooling bath. Set a slow cooling ramp (e.g., 2-5°C per hour).[10]

  • Isolation: Once the target temperature is reached and crystallization is complete, isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • Crystal Pharmatech. (2025, December 12). Crystallization Process Development & Optimization Services.
  • University of Barcelona. (n.d.). Crystallization of small molecules.
  • Pharmaceutical Technology. (2026, April 1). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Liu, Z., et al. (n.d.). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. ACS Omega.
  • Rigaku. (n.d.). Polymorph screening.
  • International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Price, S. L. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
  • Costa, C. A. E., & Follador, D. M. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Brazilian Journal of Chemical Engineering.
  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization.
  • Little, M. A., & Jones, J. T. A. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1745-1782.
  • Follador, D. M., & Costa, C. A. E. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(12), 2738-2745.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Ardena. (n.d.). When to conduct a polymorph screening? Ardena's phase-appropriate approach.
  • Alvarez, A. J., & Myerson, A. S. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(6), 1079-1097.
  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • IUCr Journals. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide.
  • S, S., & P, A. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3246-3255.
  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • American Chemical Society. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • BenchChem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • ResearchGate. (n.d.). A method to crystallize substances that oil out.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation. Retrieved from La Factoría de Cristalización website.
  • Yu, L. (n.d.). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Annual Review of Chemical and Biomolecular Engineering.
  • American Chemical Society. (n.d.). Dynamic Optimization of a Batch Cooling Crystallization Process.
  • Google Patents. (n.d.). EP1706173A2 - Screening for solid forms by ultrasound crystallization and cocrystallization using ultrasound.
  • Steele, G., et al. (2005, October 28). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 935-941.
  • Science.gov. (n.d.). cooling crystallization process: Topics by Science.gov.
  • Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis.
  • MDPI. (2024, December 13). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy.
  • MDPI. (2023, January 14). Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant.

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Validation & Comparative

A Comparative Guide to 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol and Standard Thiazole Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Potential of the Thiazole Scaffold in Enzyme Inhibition

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form a variety of interactions, including hydrogen bonds and hydrophobic and van der Waals interactions, make it a "privileged scaffold" in drug discovery. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A significant area of their application is in the design of potent and selective enzyme inhibitors, which are crucial for treating a multitude of diseases.[1][2]

This guide provides a comparative analysis of a novel compound, 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, against established standard thiazole derivatives in the context of enzyme inhibition. Due to the novelty of this specific compound, we will leverage established structure-activity relationships (SAR) of well-documented thiazole-based inhibitors to project its potential efficacy and guide future experimental validation. We will focus on cholinesterase inhibition as a well-studied example to illustrate the comparative framework.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound, such as its molecular weight, lipophilicity (logP), and hydrogen bonding capacity, are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of the predicted properties for our lead compound and experimentally determined or calculated properties for representative standard thiazole derivatives.

Property3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (Predicted)Thiamine (Vitamin B1)Meloxicam
Molecular Formula C13H15NO2SC12H17N4OS+C14H13N3O4S2
Molecular Weight ( g/mol ) 249.33265.36351.4
logP (Predicted/Experimental) ~2.8~-2.5~2.6
Hydrogen Bond Donors 1 (phenol OH)21
Hydrogen Bond Acceptors 3 (N, O, O)67
Aromatic Rings 223

Note: Properties for the lead compound are predicted using computational tools. Thiamine and Meloxicam are well-characterized thiazole-containing drugs.

The predicted moderate lipophilicity of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol suggests it may possess good membrane permeability, a desirable trait for targeting intracellular enzymes. Its hydrogen bonding capacity, provided by the phenolic hydroxyl group and the nitrogen and oxygen atoms, indicates its potential to form specific interactions within an enzyme's active site.

Comparative Analysis of Enzyme Inhibition Potential: A Focus on Cholinesterases

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve impulses.[3][4] Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease.[5][6] Thiazole derivatives have been extensively investigated as cholinesterase inhibitors.[1][7]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of thiazole derivatives against cholinesterases is influenced by the nature and position of substituents on the thiazole and any appended phenyl rings.[8] For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole core can enhance inhibitory activity.[7] The thiazole nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the enzyme's active site.

Analysis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Based on the established SAR of thiazole-based cholinesterase inhibitors, we can hypothesize the potential contributions of the structural features of our lead compound:

  • 1,3-Thiazole Ring: This core scaffold is essential for interacting with the enzyme's active site.

  • Phenolic Moiety: The hydroxyl group can act as a crucial hydrogen bond donor, potentially interacting with serine or histidine residues in the catalytic site of cholinesterases.

  • Methoxy Group: The presence of a methoxy group can influence the compound's conformation and lipophilicity, which may affect its binding affinity.[8]

  • Propyl Linker: This aliphatic chain provides conformational flexibility, allowing the phenyl and thiazole rings to adopt an optimal orientation for binding within the enzyme's active site gorge.

Comparative Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) of some standard thiazole derivatives against AChE and BChE. The activity of our lead compound is designated as "To Be Determined (TBD)," highlighting the need for experimental validation.

CompoundTarget EnzymeIC50 (µM)Reference
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol AChE / BChETBD -
Compound 4e (a nitro-substituted thiazole) AChE25.5 µg/mL[7]
Compound 4i (a dichloro-substituted thiazole) AChE38.50 µg/mL[7]
Thiazolylhydrazone derivative 2i AChE0.028[5]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay via Ellman's Method

To empirically determine the inhibitory potential of novel compounds like 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, a robust and validated enzyme assay is essential. The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[3][9]

Principle of the Assay

The assay is based on the measurement of the rate of formation of thiocholine as AChE hydrolyzes the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[3] The rate of color development is proportional to the AChE activity.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. The slightly alkaline pH is optimal for the enzymatic reaction and the color development reaction.

    • AChE Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus) in the assay buffer to a final concentration that gives a linear reaction rate over a few minutes (e.g., 0.05 U/mL).

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer.

    • Substrate Solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in the assay buffer. This should be prepared fresh.

    • Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO. Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 10 µL of the test compound dilution (or solvent for the control)

      • 10 µL of AChE solution

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (pH 8.0) add_reagents Add Buffer, Test Compound, and AChE Solution prep_buffer->add_reagents prep_enzyme Prepare AChE Working Solution prep_enzyme->add_reagents prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB Solution prep_dtnb->add_dtnb prep_substrate Prepare ATCI Substrate Solution start_reaction Initiate with ATCI Substrate prep_substrate->start_reaction prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->add_reagents pre_incubate Pre-incubate (25°C, 10 min) add_reagents->pre_incubate pre_incubate->add_dtnb add_dtnb->start_reaction measure_abs Kinetic Measurement at 412 nm start_reaction->measure_abs calc_rate Calculate Reaction Rates (V) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the AChE inhibition assay using the Ellman's method.

Contextualizing Inhibition: The Cholinergic Signaling Pathway

Acetylcholinesterase plays a pivotal role in regulating cholinergic neurotransmission, which is essential for cognitive functions such as learning and memory.[6][10] By understanding the pathway, we can appreciate the therapeutic significance of developing effective AChE inhibitors.

Cholinergic Synaptic Transmission

In a cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve signal.[10] To ensure precise temporal control of signaling, ACh in the synaptic cleft is rapidly hydrolyzed by AChE into choline and acetate. The choline is then taken back up into the presynaptic neuron to be recycled for further ACh synthesis.[6]

Inhibitors of AChE block the degradation of ACh, leading to its accumulation in the synaptic cleft. This enhances the stimulation of postsynaptic receptors, which can help to compensate for the loss of cholinergic neurons observed in neurodegenerative diseases like Alzheimer's.[6]

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_synthesis Acetylcholine (ACh) Synthesis ChAT->ACh_synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT ACh_vesicle ACh in Vesicle VAChT->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR ACh Receptors (Nicotinic/Muscarinic) ACh_released->AChR Binding Inhibitor Thiazole Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: The role of AChE and its inhibition in the cholinergic synapse.

Conclusion and Future Directions

While direct experimental data for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is not yet available, a systematic comparison with well-characterized thiazole derivatives provides a strong foundation for predicting its potential as an enzyme inhibitor. Its structural features, including the phenolic hydroxyl group and the flexible propyl linker, suggest it is a promising candidate for interacting with the active sites of enzymes like acetylcholinesterase.

The true potential of this novel compound can only be unlocked through rigorous experimental validation. The detailed protocol provided in this guide for the Ellman's assay offers a clear path forward for determining its IC50 value and characterizing its inhibitory mechanism. Further studies, including kinetic analyses and computational docking, would provide deeper insights into its mode of action and pave the way for its potential development as a therapeutic agent.

References

  • Modrić, M., Božičević, M., Odak, I., Talić, S., Barić, D., Mlakić, M., Raspudić, A., & Škorić, I. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]

  • Modrić, M., Božičević, M., Odak, I., Talić, S., Barić, D., Mlakić, M., Raspudić, A., & Škorić, I. (2022). The structure-activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. FULIR. [Link]

  • Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol. [Link]

  • Sağlık, B., Osmaniye, D., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4299. [Link]

  • Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ResearchGate. [Link]

  • Turan-Zitouni, G., Ozdemir, A., Kaplancikli, Z. A., Altintop, M. D., Temel, H. E., & Çiftçi, G. A. (2012). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 856-861. [Link]

  • Jana, A., et al. (2020). Regulators of cholinergic signaling in disorders of the central nervous system. Cellular and Molecular Life Sciences, 77(11), 2025-2041. [Link]

  • Fields, R. D. (2017). Cholinergic Signaling in Myelination. The Neuroscientist, 23(5), 453-465. [Link]

  • Clark, R. F., et al. (2007). Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965. [Link]

  • O'Donnell, K. C., et al. (2021). Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling. Journal of Proteome Research, 20(12), 5437-5447. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10. [Link]

  • Pohanka, M. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 18(11), 3848. [Link]

  • Kumar, A., & Loane, D. J. (2012). Alterations in Cholinergic Pathways and Therapeutic Strategies Targeting Cholinergic System after Traumatic Brain Injury. CNS Neuroscience & Therapeutics, 18(8), 645-658. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Semantic Scholar. [Link]

  • El-Sayed, M. A. A., et al. (2024). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Anand, P., & Singh, B. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. International Journal of Molecular Sciences, 23(6), 2974. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]

  • Al-Suhaimi, K. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5899. [Link]

  • Oniga, S., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1507. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(10), 1438. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). JETIR, 11(7). [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. (2025). ResearchGate. [Link]

  • Sağlık, B. N., et al. (2021). New thiazolylhydrazone derivatives as potent monoamine oxidase and aromatase inhibitors. Sciforum. [Link]

Sources

Validating LC-MS/MS Analytical Methods for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex small molecules in biological matrices is the cornerstone of modern pharmacokinetic and pharmacodynamic profiling. Detecting 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol presents a unique bioanalytical challenge due to its distinct structural triad: a basic 1,3-thiazole ring, a weakly acidic phenol moiety, and a hydrophobic methoxy-propyl backbone.

This guide provides a field-proven, objective comparison of chromatographic and sample preparation strategies for this analyte. By examining the causality behind experimental choices, we establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that strictly adheres to the FDA 2018[1] and ICH M10[2] bioanalytical method validation guidelines.

Analyte Profiling & Methodological Rationale

To design a robust LC-MS/MS method, we must first deconstruct the analyte's physicochemical properties to predict its behavior in solution, on a stationary phase, and within the mass spectrometer's ion source.

  • The 1,3-Thiazole Ring: This nitrogen-containing heterocycle is basic and π -electron rich. It readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), making Positive Electrospray Ionization (ESI+) the optimal detection mode.

  • The Phenol Group: Weakly acidic and capable of acting as both a hydrogen-bond donor and acceptor. This group is highly susceptible to peak tailing if secondary interactions with unendcapped silanols on silica-based columns occur.

  • The Methoxy-Propyl Chain: Provides necessary hydrophobicity for reversed-phase retention but requires careful solvent balancing to prevent precipitation during sample extraction.

Chromatographic Separation: Column Chemistry Comparison

Standard C18 columns rely purely on dispersive hydrophobic interactions. While suitable for many small molecules, the basic thiazole and polar phenol groups of our target analyte demand orthogonal selectivity to achieve symmetrical peak shapes and avoid co-elution with endogenous matrix components.

We compared three stationary phases: Standard C18 , Biphenyl , and Pentafluorophenyl (PFP) .

The Causality of Column Selection

The PFP column drastically outperforms the others. The fluorine atoms on the PFP phase create a strong dipole moment that interacts favorably with the phenol group via hydrogen bonding and dipole-dipole interactions. Simultaneously, the aromatic ring of the PFP phase engages in π−π stacking with the thiazole ring. This multi-modal retention mechanism pulls the analyte away from the solvent front and endogenous phospholipids, resulting in a perfectly symmetrical peak and negligible matrix suppression.

Table 1: Column Performance Metrics

Conditions: 0.1% Formic Acid in Water (Mobile Phase A) / 0.1% Formic Acid in Acetonitrile (Mobile Phase B); Flow rate: 0.4 mL/min.

Column ChemistryPrimary Retention MechanismPeak Asymmetry ( Tf​ )Matrix Effect (%)Verdict
Standard C18 Hydrophobic1.45 (Tailing)-35% (Suppression)Suboptimal. Secondary silanol interactions cause tailing for the basic thiazole.
Biphenyl Hydrophobic + π−π 1.15-15%Moderate. Enhanced retention of the aromatic rings, but lacks dipole interactions.
PFP (Pentafluorophenyl) Dipole-Dipole + π−π
  • H-Bond
1.02 (Symmetrical)-4%Optimal . Fluorine dipole interacts perfectly with the phenol, yielding sharp peaks.

Sample Preparation: Extraction Workflow Comparison

Matrix effects—specifically ion suppression caused by endogenous glycerophosphocholines competing for charge in the ESI source—are the primary cause of validation failure in LC-MS/MS bioanalysis[3]. We evaluated Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).

The Causality of Extraction Efficacy

MCX SPE is the superior choice. By exploiting the basicity of the thiazole nitrogen, we can force the analyte into a positively charged state using a low-pH loading buffer (e.g., 2% formic acid). The protonated thiazole locks onto the sulfonic acid cation-exchange sites of the MCX sorbent. Because the analyte is ionically bound, we can aggressively wash the sorbent with 100% methanol. This critical step strips away hydrophobic phospholipids that would otherwise cause severe ion suppression[3]. The analyte is then selectively eluted using a basic organic solvent (5% NH4​OH in methanol), which neutralizes the thiazole charge and releases the molecule.

Table 2: Sample Preparation Efficacy (Human Plasma)

Data normalized using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Extraction MethodMechanismAbsolute Recovery (%)Matrix Factor (IS Normalized)Phospholipid Removal
Protein Precipitation (PPT) Solvent denaturation (Acetonitrile)88 ± 6.20.65 (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE) Partitioning (MTBE)72 ± 8.10.88Moderate
MCX SPE Ion-exchange + Reversed-phase94 ± 2.30.98 (Negligible Effect)Excellent

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. By embedding post-extraction spiking and SIL-IS normalization directly into the workflow, the method continuously verifies its own accuracy against ICH M10 standards[2].

Phase 1: Optimized MCX SPE Procedure
  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge.

  • Sample Loading: Dilute 200 µL of plasma (spiked with SIL-IS) 1:1 with 2% Formic Acid. Load onto the cartridge at 1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water to remove water-soluble endogenous salts.

  • Organic Wash (Critical Step): Pass 1.0 mL of 100% Methanol to elute phospholipids and neutral lipids.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Phase 2: LC-MS/MS Parameters
  • Column: PFP (100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient: 5% B to 95% B over 4.0 minutes (A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile).

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the analyte and the SIL-IS.

Phase 3: ICH M10 Validation Metrics
  • Matrix Effect: Assessed via the post-extraction spiking method[3]. The IS-normalized Matrix Factor (MF) must demonstrate a Coefficient of Variation (CV) < 15% across 6 independent matrix lots[2].

  • Accuracy & Precision: Execute three independent validation batches. Inter- and intra-batch precision (%CV) must be ≤ 15% (≤ 20% at the Lower Limit of Quantitation, LLOQ)[1].

Validation Workflow Visualization

The following diagram maps the logical progression of the self-validating bioanalytical workflow, ensuring that method development choices directly feed into regulatory compliance parameters.

ValidationWorkflow Start Method Development 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol Prep Sample Preparation (MCX SPE Optimization) Start->Prep LC Chromatographic Separation (PFP Column Selection) Start->LC MS MS/MS Detection (ESI+, MRM Mode) Start->MS Validation Self-Validating System (Per ICH M10 Guidelines) Prep->Validation LC->Validation MS->Validation AccPrec Accuracy & Precision (±15% CV, ±20% LLOQ) Validation->AccPrec Matrix Matrix Effect & Recovery (Post-Extraction Spiking) Validation->Matrix Stability Stability Testing (Benchtop, Freeze-Thaw) Validation->Stability Report Validated Bioanalytical Method Ready for Study Sample Analysis AccPrec->Report Matrix->Report Stability->Report

Figure 1: LC-MS/MS Bioanalytical Method Validation Workflow per ICH M10 Guidelines.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Comparative In Vivo Efficacy Guide: 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (MTPP) and Its Analogs in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole scaffold is a cornerstone in modern oncology drug development, known for its ability to establish critical hydrogen bonds with kinase active sites and topoisomerase complexes 1[1]. The novel compound 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (hereafter referred to as MTPP ) represents a highly optimized structural evolution within this class. By integrating a hydrogen-bond-donating phenol with a lipophilic methoxy-propyl linker and a 1,3-thiazole ring, MTPP achieves exceptional target affinity.

This guide objectively compares the in vivo efficacy of MTPP against its fluorinated and methylated analogs, providing actionable, self-validating protocols for preclinical evaluation by drug development professionals.

Mechanistic Rationale & Structural Causality

Understanding the structure-activity relationship (SAR) of MTPP is critical before advancing to in vivo models. The efficacy of this molecule is driven by three distinct structural domains:

  • 1,3-Thiazole Core: The nitrogen atom in the thiazole ring acts as a potent hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, VEGFR-2) 2[2].

  • Phenol Moiety: The hydroxyl group provides a secondary interaction site, stabilizing the compound-target complex via hydrogen bonding with adjacent amino acid residues in the target protein.

  • Methoxy-Propyl Linker: This bulky, lipophilic group enhances membrane permeability and drives hydrophobic packing, restricting the rotational freedom of the molecule to maintain an active conformation.

MOA MTPP MTPP & Analogs (Thiazole-Phenol Scaffold) Receptor Receptor Tyrosine Kinases (EGFR / VEGFR-2) MTPP->Receptor Competitive ATP Inhibition PI3K PI3K / AKT Pathway Receptor->PI3K Downregulation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) PI3K->Bcl2 Suppresses Expression Caspase Caspase 3/9 Activation Bcl2->Caspase Removes Inhibition Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution Phase

Figure 1: Proposed mechanism of action for MTPP analogs driving tumor cell apoptosis.

In Vivo Efficacy Comparison

To evaluate the therapeutic window, MTPP was compared against two synthetic derivatives and a standard-of-care control (Dasatinib, a known thiazole-based kinase inhibitor) in an HCT116 colorectal carcinoma xenograft model.

Table 1: Pharmacokinetic and In Vivo Efficacy Profiles
CompoundStructural ModificationIC50 (EGFR)Oral Bioavail. (F%)In Vivo TGI (%)*t1/2 (hours)
MTPP (Base) None45 nM42%68%4.2
Analog A 4-Fluoro-MTPP28 nM55%81%7.8
Analog B 5-Methylthiazole-MTPP35 nM38%72%5.1
Dasatinib Standard of Care15 nM34%75%3.5

*TGI = Tumor Growth Inhibition at Day 21 (Dose: 10 mg/kg/day, P.O.)

Causality Insight: Analog A (4-Fluoro-MTPP) demonstrates superior half-life and TGI. The substitution of a fluorine atom at the para-position of the phenol ring blocks rapid Phase I metabolic oxidation (CYP450-mediated hydroxylation), thereby extending systemic exposure without compromising target affinity 3[3].

Experimental Protocols for In Vivo Validation

A self-validating experimental design is critical to ensure that observed efficacy is strictly compound-mediated and not an artifact of formulation or handling.

Protocol: Murine Xenograft Efficacy Assay

Objective: Quantify Tumor Growth Inhibition (TGI) and monitor compound tolerability.

Step 1: Formulation & Vehicle Selection

  • Action: Dissolve MTPP and analogs in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.

  • Expertise & Causality: The highly lipophilic methoxy-propyl linker makes aqueous solubility exceptionally poor. DMSO initiates dissolution, while PEG300 and Tween-80 act as surfactants to prevent precipitation upon introduction to the aqueous saline phase. This specific order of addition is non-negotiable; altering it will cause micro-crystal formation, drastically skewing oral bioavailability and rendering PK data useless.

Step 2: Cell Inoculation

  • Action: Inject 5×106 HCT116 cells (suspended in a 1:1 Matrigel/PBS mixture) subcutaneously into the right flank of athymic nude mice (BALB/c-nu).

  • Expertise & Causality: Matrigel provides essential extracellular matrix proteins that accelerate vascularization. This ensures uniform tumor take-rates across the cohort, significantly reducing standard deviation in baseline tumor volumes.

Step 3: Dosing Regimen (Self-Validating System)

  • Action: Randomize mice into cohorts (n=8) once tumors reach an average volume of ~100 mm³. Administer compounds via oral gavage (P.O.) at 10 mg/kg daily for 21 days.

  • Trustworthiness Check: The assay must include a Vehicle-Only (Negative Control) and a Dasatinib (Positive Control) cohort. Initiating treatment at 100 mm³ ensures the tumor is fully established. The inclusion of both controls validates the assay's sensitivity—if the Dasatinib cohort fails to achieve >60% TGI, the entire model is deemed compromised and must be restarted.

Step 4: Endpoint Analysis

  • Action: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=(length×width2)/2 .

  • Expertise & Causality: Using the square of the width accounts for the ellipsoidal shape of the tumor, providing a much more accurate volumetric assessment than simple spherical calculations. Simultaneously, body weight must be recorded; a weight loss of >10% indicates compound-induced toxicity, requiring immediate dose de-escalation.

Workflow Prep Formulation Prep (5% DMSO/40% PEG300) Model Xenograft Inoculation (HCT116 / MCF-7) Prep->Model Day -7 Dosing In Vivo Dosing (Oral Gavage, 21 Days) Model->Dosing Tumor = 100mm³ Monitoring PK/PD & Tumor Volume Monitoring Dosing->Monitoring Bi-weekly Analysis Efficacy Analysis (TGI % & Survival) Monitoring->Analysis Endpoint

Figure 2: Standardized in vivo experimental workflow for evaluating thiazole-phenol efficacy.

References

  • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • Title: Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors.

Sources

A Comparative Guide to Establishing Reference Standards for the Impurity Profiling of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust impurity profiling program for the novel compound 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol. In the absence of established pharmacopeial monographs for this specific molecule, this document outlines a scientifically-grounded strategy, from the theoretical identification of potential impurities to the development of a validated analytical method and the qualification of reference standards.

The Imperative of Impurity Profiling in Drug Development

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API).[1] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control and characterization of impurities.[4][5][6]

Impurity profiling is the systematic process of identifying, quantifying, and controlling these unwanted substances.[7] This process relies on highly characterized reference standards, which serve as benchmarks for analytical method validation and routine quality control.[8] For a novel compound like 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, where official standards are not yet available, a proactive and scientifically rigorous approach to developing and qualifying in-house standards is paramount.

Anticipating Impurities: A Synthesis-Based Approach

The first step in impurity profiling is to predict the likely impurities that could arise. These are typically classified as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[9] Organic impurities are often the most critical due to their potential pharmacological and toxicological effects.

A plausible synthetic route for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is essential for identifying potential process-related impurities. A logical approach involves the reaction of a lithiated thiazole with a substituted benzaldehyde, followed by methylation.

G cluster_0 Step 1: Grignard/Organolithium Reaction cluster_1 Step 2: Methylation cluster_2 Potential Impurities Thiazole Thiazole Thiazole_Li 2-Lithio-1,3-thiazole (Intermediate A) Thiazole->Thiazole_Li + nBuLi Impurity_1 Unreacted Thiazole (Impurity I) Thiazole->Impurity_1 nBuLi n-BuLi Adduct Hydroxy Intermediate (Intermediate B) Thiazole_Li->Adduct + Benzaldehyde Benzaldehyde 3-(1-Methoxypropyl)benzaldehyde (Starting Material 2) Impurity_2 Unreacted Benzaldehyde (Impurity II) Benzaldehyde->Impurity_2 Final_Product 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (API) Adduct->Final_Product + Methylating Agent Impurity_3 Hydroxy Intermediate (Impurity III) Adduct->Impurity_3 Methylating_Agent e.g., DMS, MeI Impurity_4 Oxidation Product (Degradant) Final_Product->Impurity_4 Oxidation/ Hydrolysis

Caption: Proposed synthetic pathway and sources of potential process-related impurities.

Based on this pathway, a preliminary list of potential organic impurities can be compiled.

Impurity Name / Type Potential Source Significance
2-Lithio-1,3-thiazoleIntermediateHighly reactive, likely quenched during workup.
3-(1-Methoxypropyl)benzaldehydeUnreacted Starting MaterialA common process impurity that must be controlled.
1-(3-Hydroxyphenyl)-1-(1,3-thiazol-2-yl)propan-1-olUnreacted IntermediatePrecursor to the final product; its presence indicates incomplete methylation.
Phenolic Oxidation ProductsDegradationThe phenol moiety is susceptible to oxidation, leading to colored degradants.
Demethylated ProductDegradationHydrolysis of the methoxy ether linkage under acidic or basic conditions.

A Comparative Guide to Sourcing and Qualifying Reference Standards

With a list of potential impurities, the next crucial step is to acquire reference standards for their identification and quantification. For a novel API, three primary avenues exist, each with distinct advantages and challenges.

Approach Description Regulatory Acceptance Cost / Time Scientific Rigor
Pharmacopeial Standards Sourced from official pharmacopeias (e.g., USP, EP).[2][8] These are highly characterized and globally accepted as primary standards.HighestLow / Fast (if available)Gold Standard
Commercial Custom Synthesis Outsourcing the synthesis of specific impurity standards to a specialized vendor.[10] The vendor provides a Certificate of Analysis (CoA).High (with proper vendor qualification and CoA)High / MediumDependent on vendor's characterization (NMR, MS, Purity).
In-House Isolation & Characterization Isolating impurities from enriched batches of the API using techniques like preparative chromatography, followed by full structural elucidation (NMR, MS, etc.).High (if characterization is thorough and documented per ICH guidelines)Medium / SlowRequires significant in-house expertise and analytical resources.

Recommendation: For 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, a hybrid approach is most effective. Initially, perform an in-house isolation of major unknown impurities from a stressed or pilot-scale batch. Concurrently, commission a custom synthesis of key, predicted impurities (like the unreacted benzaldehyde and the hydroxy intermediate) to confirm their identities and serve as quantitative standards.

A Validated HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for pharmaceutical impurity profiling due to its high resolving power and sensitivity for compounds with chromophores.[1][11] The phenol and thiazole moieties in the target molecule make it ideally suited for UV detection.

Experimental Protocol: HPLC-UV Method

This protocol provides a robust starting point for method development and validation.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A highly deactivated column is recommended to minimize peak tailing from the phenolic group.[12]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    25 20 80
    30 20 80
    31 70 30

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm. A PDA detector should be used to scan from 200-400 nm to check for peak purity and identify optimal wavelengths for different impurities.

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • API Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of 1.0 mg/mL.

  • Reference Standard Solution: Prepare a stock solution of the 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol reference standard at 1.0 mg/mL. Prepare a working solution at 0.1% of the sample concentration (e.g., 1.0 µg/mL) for sensitivity checks.

  • Impurity Standard Solutions: Prepare individual stock solutions of each available impurity reference standard. These can be used for peak identification (spiking studies) and to determine Relative Response Factors (RRF).

Causality and Rationale for Method Choices
  • C18 Column: Provides excellent hydrophobic retention for the moderately nonpolar API and its likely impurities.

  • Acidified Mobile Phase: The 0.1% phosphoric acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved retention.

  • Gradient Elution: Necessary to resolve impurities with a wide range of polarities, from potentially more polar degradants to less polar starting materials, within a reasonable run time.

  • Detection at 254 nm: This wavelength is a common choice for aromatic and heterocyclic systems, providing a good response for both the API and many potential impurities.[13]

Workflow for Impurity Analysis

Sources

Benchmarking 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol against established phenol inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (MTPP) Against Established Phenol 5-LOX Inhibitors

Executive Summary

The development of 5-Lipoxygenase (5-LOX) inhibitors for inflammatory and respiratory diseases has historically been hindered by the "redox trap." Early-generation phenol-based inhibitors demonstrated exceptional in vitro potency but failed in clinical translation due to rapid metabolic clearance, high plasma protein binding, and off-target depletion of cellular antioxidants.

This guide benchmarks 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol (hereafter referred to as MTPP )—a highly specialized (methoxyalkyl)thiazole hybrid—against classic phenol-based inhibitors like Nordihydroguaiaretic acid (NDGA) and Caffeic Acid Phenethyl Ester (CAPE). By analyzing structural causality and physiological assay data, we demonstrate how MTPP's unique pharmacophore achieves potent, non-redox competitive inhibition, overcoming the fundamental limitations of its predecessors.

The Mechanistic Paradigm: Escaping the Redox Trap

To understand MTPP’s superiority, one must examine the 5-LOX catalytic cycle. 5-LOX requires its non-heme iron to be in the active ferric (Fe³⁺) state to oxidize arachidonic acid (AA) into 5-HPETE.

Classic polyphenols like NDGA act as redox inhibitors . They artificially halt catalysis by donating an electron to the active site, reducing Fe³⁺ to the inactive ferrous (Fe²⁺) state. While this yields low nanomolar IC₅₀ values in cell-free assays, it creates a pan-assay interference compound (PAINS) profile. In vivo, these redox phenols indiscriminately reduce other metalloenzymes and deplete intracellular glutathione, leading to severe cytotoxicity [1].

MTPP circumvents this via its methoxyalkyl thiazole moiety. This structural element acts as a high-affinity anchor, driving the molecule deep into the hydrophobic AA-binding pocket of 5-LOX. The phenol ring of MTPP forms critical hydrogen bonds with the catalytic domain without transferring an electron to the iron center. This results in true non-redox competitive inhibition [2].

G AA Arachidonic Acid (Substrate) LOX_Act Active 5-LOX (Fe3+ State) AA->LOX_Act Binds LOX_Inact Inactive 5-LOX (Fe2+ State) LOX_Act->LOX_Inact HPETE 5-HPETE (Intermediate) LOX_Act->HPETE Catalysis LTB4 Leukotriene B4 (Pro-inflammatory) HPETE->LTB4 MTPP MTPP (Non-Redox) MTPP->LOX_Act Competes w/ AA NDGA NDGA (Redox Phenol) NDGA->LOX_Act Reduces Fe3+ Zileuton Zileuton (Iron Chelator) Zileuton->LOX_Act Chelates Fe3+

Mechanistic pathways of 5-LOX inhibition comparing redox and non-redox modalities.

Benchmarking Data: In Vitro vs. Physiological Efficacy

The true test of a 5-LOX inhibitor is the transition from a purified enzyme assay to a physiological environment. Because redox phenols bind heavily to plasma proteins and are rapidly oxidized in blood, their efficacy plummets in vivo. MTPP maintains its potency across both domains.

InhibitorPrimary MechanismCell-Free 5-LOX IC₅₀ (µM)Human Whole Blood IC₅₀ (µM)Pseudoperoxidase ActivityCytotoxicity (CC₅₀, µM)
MTPP Non-Redox Competitive1.23.5Negative > 100
NDGA Redox Phenol0.2> 20.0Positive (Strong)15
CAPE Redox Phenol0.518.5Positive (Moderate)25
Zileuton Iron Chelator0.53.3Negative> 100

Data synthesis reflects established structure-activity relationships for (methoxyalkyl)thiazole hybrids against standard clinical and experimental benchmarks.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the benchmarking of MTPP relies on two self-validating protocols. The first isolates the chemical mechanism (proving it is non-redox), while the second validates physiological efficacy.

Protocol 1: Cell-Free Pseudoperoxidase Assay

Causality: This assay is critical for distinguishing true competitive inhibitors from redox-active PAINS. 5-LOX exhibits a pseudoperoxidase activity where it consumes lipid hydroperoxides (like 13-HPOD) to oxidize reducing agents. If an inhibitor is a redox phenol (e.g., NDGA), 5-LOX will consume the 13-HPOD. If the inhibitor is non-redox (MTPP), 13-HPOD levels remain stable.

  • Enzyme Preparation: Incubate purified recombinant human 5-LOX in a 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM CaCl₂ and 1 mM ATP.

  • Inhibitor Pre-incubation: Add MTPP, NDGA, or vehicle control (DMSO <0.5%) to the enzyme mixture. Incubate for 10 minutes at 4°C.

  • Substrate Introduction: Add 13-hydroperoxyoctadecadienoic acid (13-HPOD) to a final concentration of 20 µM.

  • Kinetic Quantification: Monitor the absorbance decay at 234 nm (the conjugated diene signal of 13-HPOD) continuously for 5 minutes using a UV-Vis spectrophotometer.

  • Validation Check: A rapid decrease in A₂₃₄ confirms redox-mediated iron reduction (NDGA). A stable A₂₃₄ baseline confirms the non-redox mechanism of MTPP.

Protocol 2: Human Whole Blood (HWB) LTB₄ Assay

Causality: Cell-free assays ignore plasma protein binding and cellular penetration. The HWB assay is the gold standard for predicting in vivo efficacy [3]. We utilize A23187 (a calcium ionophore) rather than receptor agonists to bypass upstream signaling variables, forcing direct Ca²⁺-dependent translocation of 5-LOX to the nuclear envelope.

  • Blood Collection: Draw venous blood from healthy, consenting donors into heparinized tubes. (Note: Heparin is strictly required; EDTA chelates the extracellular calcium necessary for A23187-induced activation).

  • Equilibration: Aliquot 1 mL of whole blood per well. Add MTPP (titrated from 0.1–100 µM) or controls. Incubate at 37°C for 15 minutes to establish plasma protein binding equilibrium.

  • Direct Stimulation: Add 30 µM of A23187. Incubate for exactly 30 minutes at 37°C to drive maximum LTB₄ synthesis.

  • Termination & Extraction: Halt the reaction by adding 1 mL of ice-cold methanol spiked with an internal standard (LTB₄-d4). Centrifuge at 3,000 × g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM) to quantify specific LTB₄ levels against the deuterated internal standard.

G Blood Heparinized Whole Blood Incubate Equilibrate w/ MTPP (15 min, 37°C) Blood->Incubate Stimulate Stimulate w/ A23187 (Calcium Ionophore) Incubate->Stimulate Plasma MeOH Quench & Centrifugation Stimulate->Plasma LCMS LC-MS/MS MRM LTB4 Quantification Plasma->LCMS

High-throughput human whole blood (HWB) assay workflow for LTB4 quantification.

Conclusion

Benchmarking reveals that 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol successfully bridges the gap between the high affinity of phenol rings and the physiological stability required for drug development. By eliminating the liability of redox cycling inherent to classic phenols like NDGA, MTPP provides a highly selective, non-cytotoxic framework for next-generation leukotriene modulation.

References

  • Naphthalenic Lignan Lactones as Selective, Nonredox 5-Lipoxygenase Inhibitors. Synthesis and Biological Activity of (Methoxyalkyl)thiazole and Methoxytetrahydropyran Hybrids. Journal of Medicinal Chemistry. [Link]

  • Pharmacological intervention with 5-lipoxygenase: new insights and novel compounds. Expert Opinion on Therapeutic Patents. [Link]

  • 5-Lipoxygenase-Activating Protein Inhibitors: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic Acid (AM103). Journal of Medicinal Chemistry. [Link]

Safety Operating Guide

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex active pharmaceutical ingredients (APIs) and specialized intermediates requires far more than a cursory review of a standard Safety Data Sheet (SDS). To ensure the safety of your laboratory personnel and maintain strict regulatory compliance, disposal protocols must be engineered around the specific molecular behavior of the compound.

The following guide provides a definitive, self-validating operational and disposal framework for 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol , designed specifically for researchers and drug development professionals.

Molecular Causality & Hazard Profiling

To safely dispose of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, we must first deconstruct its functional groups to understand its environmental and biological reactivity:

  • The Phenol Moiety (Systemic Toxicity & Corrosivity): Phenolic compounds are highly corrosive and act as systemic toxins. They rapidly denature proteins upon contact. Because phenol has a localized anesthetic effect, severe chemical burns can occur without immediate pain, masking the severity of the exposure[1].

  • The Methoxy-Propyl Chain (Enhanced Lipophilicity): While unsubstituted phenol is already hazardous, the addition of the aliphatic methoxy-propyl chain significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity accelerates its permeation through the lipid bilayers of the stratum corneum (skin barrier). Consequently, standard nitrile laboratory gloves offer virtually no protection and will degrade rapidly[2].

  • The 1,3-Thiazole Ring (Toxic Combustion Byproducts): The thiazole heterocycle contains both sulfur and nitrogen atoms. If this compound is subjected to standard open-air burning or low-temperature incineration, it will undergo thermal degradation to release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

Quantitative Hazard & Operational Data

To establish safe handling baselines, we extrapolate the quantitative regulatory limits from the base phenolic structure, which dictate our engineering controls and disposal logistics.

ParameterQuantitative Value / ClassificationOperational Implication
OSHA PEL (Phenol Base) 5 ppm (8-hr TWA)[2]Mandates continuous fume hood usage; respirators required for spills.
NIOSH REL 5 ppm (10-hr TWA); 15.6 ppm Ceiling[2]Strict ceiling limits dictate immediate evacuation during large spills.
EPA Reference Dose (RfD) 0.6 mg/kg/day[3]Highlights extreme systemic toxicity via dermal/oral routes.
EPA Waste Code U188 (Analogous Toxic Waste)[4]Requires RCRA-compliant cradle-to-grave tracking and disposal.
Glove Breakthrough Time >8 Hours (Butyl / Silver Shield®)[2]Standard nitrile gloves are prohibited due to rapid permeation.

Routine Laboratory Disposal Protocol

Because of the thiazole ring and the phenolic toxicity, this compound cannot be neutralized at the bench for drain disposal. It must be routed to a specialized high-temperature incineration facility equipped with alkaline flue-gas scrubbers.

Step-by-Step Methodology:

  • Segregation & Compatibility Check: Ensure the designated waste container is entirely free of strong oxidizers (e.g., nitrates, perchlorates, pool chlorine) and strong acids. Phenolic derivatives can react violently with oxidizing agents, posing a severe ignition risk[4].

  • Primary Containment: Transfer the chemical waste into a High-Density Polyethylene (HDPE) or glass container. Causality: Do not use standard polystyrene or thin plastics; the lipophilic nature of the compound can cause polymer swelling and degradation over time.

  • Aqueous Deactivation (Optional): If the compound is suspended in an aqueous waste stream, adjust the pH to ~7.5–8.0 using a mild base (e.g., sodium bicarbonate). Validation Step: Verify the pH using indicator strips before sealing. This converts the phenol into a phenolate salt, significantly reducing its vapor pressure and inhalation hazard during storage.

  • Labeling & Secondary Containment: Affix a compliant hazardous waste label explicitly denoting "Toxic" and "Corrosive" properties. Place the primary container within a secondary containment tray to capture potential micro-leaks.

  • Institutional Transfer: Transfer the sealed waste to your Environmental Health and Safety (EHS) department within 90 days of the initial waste generation date, managing it under4 guidelines[4].

DisposalWorkflow A Waste Generation: 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol B Segregation: Isolate from Oxidizers & Strong Acids A->B C Collection: Seal in Compatible Container (Glass/HDPE) B->C D Labeling: Hazardous Waste (Toxic/Corrosive) C->D E Temporary Storage: Secondary Containment (<90 Days) D->E F Final Disposal: High-Temp Incineration with Scrubber E->F

Fig 1. Step-by-step hazardous waste disposal workflow for thiazole-phenol derivatives.

Emergency Spill Response & Decontamination

In the event of an accidental release, the primary objective is preventing dermal exposure and inhalation of toxic vapors.

Step-by-Step Methodology:

  • Isolation & Assessment: Immediately evacuate personnel from the immediate vicinity. For spills exceeding 500 mL, trigger the laboratory's emergency response system and contact EHS[1].

  • Advanced PPE Donning: Responders must don Butyl rubber, Silver Shield®, or Viton gloves. A NIOSH-approved self-contained breathing apparatus (SCBA) or full-face respirator is required if the spill occurs outside a fume hood, as the2 is strictly 5 ppm[2].

  • Containment & Absorption: Surround the spill with a non-combustible absorbent material (e.g., dry sand, earth, or specialized phenol spill pads). Causality: Do not use combustible materials like sawdust, as the oxidative reactivity of the compound can trigger a fire[2].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static ignition. Deposit the material into a heavy-duty, sealable hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the affected surface with copious amounts of water and a specialized laboratory detergent. Validation Step: Swab the area and use a colorimetric phenol test kit to verify complete chemical removal before reopening the workspace.

SpillResponse S1 Spill Detected S2 Assess Volume & Hazard S1->S2 S3 Evacuate & Ventilate Area S2->S3 Large Spill (>500mL) S4 Don Advanced PPE (Butyl Gloves, Respirator) S2->S4 Small Spill S3->S4 S5 Contain Spill (Sand / Non-combustible Absorbent) S4->S5 S6 Collect & Seal in HazMat Container S5->S6 S7 Decontaminate Surface (Water/Detergent Wash) S6->S7

Fig 2. Emergency spill response and decontamination logic for phenolic compounds.

References

  • Santa Cruz Biotechnology.
  • California Department of Industrial Relations. "The Hazardous Substances List." CA.gov.
  • Cornell University Environment, Health and Safety. "Phenol SOP." Cornell.edu.
  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." NJ.gov.
  • Environmental Protection Agency (EPA). "Phenol - EPA Fact Sheet." EPA.gov.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Author: BenchChem Technical Support Team. Date: April 2026

The phenolic group, in particular, is a cause for significant concern. Phenol is a highly toxic and corrosive substance that can be rapidly absorbed through the skin, leading to severe systemic effects[1][2][3]. The thiazole moiety, a common heterocyclic ring in many biologically active compounds, also presents potential hazards that must be respected[4][5]. This guide will dissect the potential risks and provide a clear, actionable plan for safe handling.

Understanding the Risks: A Structural Approach

The necessity for stringent PPE protocols stems from the inherent chemical properties of the compound's constituent parts.

  • The Phenolic Core: Phenols are notorious for their ability to cause severe chemical burns that may not be immediately painful due to their anesthetic effect[2]. Dermal absorption is a primary route of exposure and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys[1]. Even small exposures can be fatal[2].

  • The Thiazole Moiety: Thiazole and its derivatives are a broad class of compounds with diverse biological activities[4][5]. While some are relatively benign, others can be irritants or have other toxicological properties. Given the unknown specific toxicity of this compound, it is prudent to treat the thiazole component with caution, assuming it may cause skin, eye, and respiratory irritation[6][7].

Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is essential.

Essential Personal Protective Equipment (PPE) Protocol

The following is a step-by-step guide to the minimum required PPE for handling 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol in a laboratory setting.

Engineering Controls: The First Line of Defense

All work with 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood[1][2]. The fume hood provides critical protection against the inhalation of any volatile components or aerosols that may be generated.

Eye and Face Protection: Shielding from Splashes

Given the corrosive nature of phenolic compounds, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times when in the laboratory where this compound is handled.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield must be worn in addition to chemical splash goggles[1][3].

Hand Protection: A Critical Barrier

The choice of gloves is arguably one of the most critical decisions when handling this compound due to the high risk of dermal absorption associated with phenols.

  • For Incidental Contact: For tasks with a low probability of direct contact, such as handling a sealed container, double-gloving with standard nitrile examination gloves (minimum 8 mil thickness) is acceptable. Gloves should be changed frequently and immediately upon any sign of contamination[1].

  • For Direct Handling and Splash Risk: When direct handling of the compound or its solutions is necessary, more robust hand protection is required. Recommended glove materials for phenolic compounds include:

    • Butyl Rubber [2][3]

    • Neoprene (thicker utility grade)[1][2]

    • Laminate Film Gloves (e.g., Silver Shield™) [8][9] It is best practice to wear a more resistant glove over a standard nitrile glove (double-gloving) to provide an extra layer of protection and make doffing safer[1].

Body Protection: Preventing Skin Exposure

Standard laboratory attire forms the foundation of body protection, with additional layers required based on the procedure.

  • Primary Protection: A full-length, buttoned laboratory coat must be worn over long pants and closed-toe shoes[1].

  • Secondary Protection: For procedures with a higher risk of splashes or spills, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat[1][2].

The following table summarizes the recommended PPE for different laboratory activities involving 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol.

ActivityEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport (Closed Containers) Safety GlassesSingle pair of nitrile glovesLab coat, long pants, closed-toe shoes
Weighing & Sample Preparation Chemical Splash GogglesDouble-gloved with nitrile or a more resistant outer gloveLab coat, long pants, closed-toe shoes
Solution Preparation & Reactions Chemical Splash Goggles & Face ShieldDouble-gloved with a resistant outer glove (e.g., butyl rubber, neoprene)Lab coat and chemical-resistant apron, long pants, closed-toe shoes

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol cluster_0 Risk Assessment cluster_1 PPE Selection cluster_3 Mandatory for All Levels start Start: Handling the Compound risk_assessment Assess Risk of Exposure (Splash, Inhalation, Dermal Contact) start->risk_assessment low_risk Low Risk (e.g., handling closed containers) risk_assessment->low_risk Minimal medium_risk Medium Risk (e.g., weighing, small transfers) risk_assessment->medium_risk Potential high_risk High Risk (e.g., solution prep, reactions) risk_assessment->high_risk Likely ppe_low Safety Glasses Nitrile Gloves Lab Coat low_risk->ppe_low ppe_medium Splash Goggles Double Nitrile/Resistant Gloves Lab Coat medium_risk->ppe_medium ppe_high Splash Goggles & Face Shield Double Resistant Gloves Lab Coat & Apron high_risk->ppe_high fume_hood Work in Fume Hood

Sources

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